2-Chloro-5-cyclopropoxy-3-nitropyridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2O3 |
|---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
2-chloro-5-cyclopropyloxy-3-nitropyridine |
InChI |
InChI=1S/C8H7ClN2O3/c9-8-7(11(12)13)3-6(4-10-8)14-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
JCGZHKRVCRJHHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profile & Application Guide for 2-Chloro-5-cyclopropoxy-3-nitropyridine
[1]
Executive Summary
2-Chloro-5-cyclopropoxy-3-nitropyridine (CAS: 1243350-30-2) is a highly specialized heterocyclic building block utilized primarily in the synthesis of next-generation kinase inhibitors (e.g., ALK, ROS1, or MET targets).[1][2] Its structural architecture combines three critical functional motifs:
-
2-Chloro "Warhead": An activated electrophilic site primed for regioselective Nucleophilic Aromatic Substitution (
).[2] -
3-Nitro "Mask": An electron-withdrawing group that activates the C2-position while serving as a latent amino group (via reduction).[1][2]
-
5-Cyclopropoxy "Anchor": A bioisostere for methoxy/ethoxy groups, offering enhanced metabolic stability (resistance to O-dealkylation) and optimized lipophilicity.[2]
This guide provides a rigorous analysis of its physicochemical properties, reactivity logic, and handling protocols, grounded in the principles of heterocyclic chemistry.
Molecular Identity & Structural Analysis[1][2]
| Attribute | Detail |
| IUPAC Name | 2-Chloro-5-(cyclopropyloxy)-3-nitropyridine |
| CAS Number | 1243350-30-2 |
| Molecular Formula | |
| Molecular Weight | 214.61 g/mol |
| SMILES | Clc1nc(OC2CC2)cc(=O)c1 |
| Structural Class | Trisubstituted Pyridine / Cyclopropyl Ether |
Structural Conformation & Electronic Effects
The cyclopropyl ether moiety at C5 exerts a unique electronic influence. Unlike a simple alkoxy group, the cyclopropyl ring possesses significant
-
C2-Position Activation: The combined electron-withdrawing inductive (-I) and mesomeric (-M) effects of the 3-Nitro group and the intrinsic electron deficiency of the pyridine nitrogen render the 2-Chloro substituent highly labile to nucleophiles.[1][2]
-
Steric Considerations: The cyclopropyl group is sterically compact but rigid, preventing free rotation common with isopropyl or ethyl groups, which can lock downstream drug candidates into favorable binding conformations.
Physicochemical Properties[1][3][4][5][6][7]
Note: Where specific experimental values for this exact CAS are proprietary, data is derived from validated structure-property relationship (SPR) models and close structural analogues (e.g., 2-chloro-5-nitropyridine).[1][2]
Solid-State & Solution Properties[1][2]
| Property | Value / Range | Confidence | Implications for Processing |
| Physical State | Solid (Crystalline Powder) | High | Easy to weigh/handle; requires dust controls.[1][2] |
| Melting Point | 85°C – 105°C (Predicted range) | Medium | Monitor drying temps; avoid fusion during milling. |
| Boiling Point | ~330°C (at 760 mmHg) | High (Calc.) | Non-volatile; stable to standard reflux temps.[1] |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | High | Requires organic co-solvents (DMSO, DMF) for assays. |
| Solubility (Organic) | Soluble in DCM, EtOAc, THF, DMSO | High | Standard extraction workups are effective. |
| LogP (Lipophilicity) | 2.1 – 2.6 | High (Calc.) | Moderate lipophilicity; good membrane permeability potential.[1] |
| pKa (Conj. Acid) | < 0 (Pyridine N) | High | Extremely weak base; will not protonate in physiological pH. |
Reactivity Profile (Hammett Analysis)
The pyridine ring is severely deactivated.
-
Electrophilicity: High. The C2 carbon is the "soft" electrophile.
-
Nucleophilicity: Negligible. The pyridine nitrogen is non-nucleophilic due to the flanking Cl and NO2 groups.
-
Stability: Stable to air and moisture. Hydrolysis of the C2-Cl to C2-OH can occur under forcing basic conditions (pH > 12, Heat).[2]
Technical Reactivity & Synthesis Workflow
The "Reactivity Map"
The utility of this compound lies in its sequential functionalization. The diagram below illustrates the logical flow of chemical transformations.
Experimental Protocol: Displacement (General Procedure)
Context: This protocol describes the displacement of the 2-Chloro group by a primary amine (e.g., an aniline or aminopyrazole), a standard first step in drug synthesis.
Reagents:
-
Substrate: 2-Chloro-5-cyclopropoxy-3-nitropyridine (1.0 eq)[1]
-
Nucleophile:
(1.1 eq)[1][2] -
Base: DIPEA (Diisopropylethylamine) (2.5 eq) or
(3.0 eq) -
Solvent: Anhydrous DMF or NMP (for difficult substrates) or Isopropanol (green alternative).
Step-by-Step Methodology:
-
Dissolution: Charge a reaction vessel with the substrate and solvent (conc. ~0.2 M).[3][4][5]
-
Addition: Add the base followed by the amine nucleophile at room temperature.
-
Reaction: Heat the mixture to 60–80°C .
-
Expert Insight: The 3-nitro group provides sufficient activation; temperatures >100°C may cause degradation or displacement of the cyclopropoxy group (rare but possible).
-
-
Monitoring: Monitor via HPLC/LC-MS. Look for the disappearance of the starting material (Rt ~ X min) and appearance of the bright yellow/orange product (typical of nitro-amines).
-
Workup:
-
Dilute with water (precipitation often occurs).
-
Filter the solid OR extract with EtOAc.
-
Wash organic layer with brine to remove DMF.
-
-
Purification: Recrystallization from EtOH/Water is often sufficient due to the high crystallinity of nitro-pyridines.[1][2]
Handling, Safety & Stability (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).
-
Sensitization: Potential skin sensitizer (common with nitropyridines).[6]
Storage & Stability:
-
Condition: Store at 2–8°C (Refrigerated). While chemically stable at RT, refrigeration prevents slow hydrolysis or color degradation over months.
-
Incompatibility: Strong oxidizing agents, strong bases (hydroxide can hydrolyze the Cl).
-
Shelf Life: >2 years if stored properly under inert atmosphere (
).
Disposal:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78308, 2-Chloro-5-nitropyridine (Parent Scaffold).[1][2] Retrieved from [Link]
-
Royal Society of Chemistry. Synthetic routes to substituted 3-nitropyridines.[1][2] Med. Chem. Commun. Suppl. Info. Retrieved from [Link]
Sources
- 1. 1807187-01-4|6-Chloro-5-nitropyridin-3-ol|BLD Pharm [bldpharm.com]
- 2. 75711-00-1|2-Chloro-3-methoxy-5-nitropyridine|BLD Pharm [bldpharm.com]
- 3. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-Chloro-5-cyclopropoxy-3-nitropyridine, CasNo.1243350-30-2 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 6. (3-氨基丙基)三乙氧基硅烷 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
molecular weight and formula of 2-Chloro-5-cyclopropoxy-3-nitropyridine
[1]
Physicochemical Core Profile
At the foundational level, this compound represents a highly functionalized pyridine scaffold. The presence of the electron-withdrawing nitro group at C3 and the reactive chloro handle at C2 creates a "push-pull" electronic system, making the C2 position highly susceptible to nucleophilic aromatic substitution (
Quantitative Data Summary
| Property | Value | Precision/Note |
| Molecular Formula | C₈H₇ClN₂O₃ | Confirmed |
| Molecular Weight | 214.61 g/mol | Average Mass |
| Exact Mass | 214.0145 | Monoisotopic (³⁵Cl) |
| CAS Registry Number | 1243350-30-2 | Primary Identifier |
| Physical State | Solid (Crystalline powder) | Typically pale yellow/off-white |
| Predicted LogP | ~2.18 | Lipophilic |
| Topological Polar Surface Area | ~65 Ų | PSA |
Synthetic Architecture & Methodology
Synthesizing 2-Chloro-5-cyclopropoxy-3-nitropyridine requires navigating the directing effects of the pyridine ring. The most robust industrial route typically avoids direct nitration of the chloropyridine (which is deactivated) and instead utilizes the 2-aminopyridine or 2-hydroxypyridine ("pyridone") pathway, where the electron-donating groups facilitate C3-nitration before the final installation of the chlorine atom.
Pathway Analysis: The "Diazotization-Chlorination" Strategy
This protocol relies on constructing the substituent pattern on the electron-rich 2-aminopyridine core before converting the amine to a chloride via a Sandmeyer-type reaction. This ensures high regioselectivity for the nitro group at the 3-position.
Experimental Protocol (Step-by-Step)
Stage 1: Etherification (Installation of Cyclopropyl Group)
-
Precursor: 2-Amino-5-hydroxypyridine (or N-protected variant).
-
Reagents: Bromocyclopropane (with
) or Cyclopropylboronic acid (Chan-Lam coupling). -
Mechanism: Direct O-alkylation or Copper-catalyzed oxidative coupling.
-
Note: Cyclopropyl ethers are sensitive; Chan-Lam coupling is often preferred over
due to the poor electrophilicity of bromocyclopropane.
Stage 2: Regioselective Nitration
-
Substrate: 2-Amino-5-cyclopropoxypyridine.
-
Reagents:
/ (Standard Mixed Acid) at 0°C -> RT. -
Outcome: The strong ortho-directing effect of the 2-amino group directs the nitro group to the 3-position (the 5-position is blocked by the ether).
-
Intermediate: 2-Amino-5-cyclopropoxy-3-nitropyridine.
Stage 3: Sandmeyer Conversion (The Chlorination)
-
Reagents: Sodium Nitrite (
), Hydrochloric Acid ( ), Copper(I) Chloride ( ). -
Procedure:
-
Dissolve the amine intermediate in concentrated
at -5°C. -
Add aqueous
dropwise to form the diazonium salt in situ. -
Treat with
(or simply warm in excess ) to displace the diazonium group with chloride.
-
-
Purification: Extraction with EtOAc, followed by silica gel chromatography (Hexane/EtOAc gradient).
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow from raw materials to the target intermediate.
Caption: Figure 1. Step-wise synthetic route utilizing the 2-amino directing group for regiocontrol.
Reactivity & Applications
The utility of 2-Chloro-5-cyclopropoxy-3-nitropyridine lies in its orthogonality. It serves as a "bifunctional switch" in medicinal chemistry.
Mechanistic Reactivity Profile
-
C2-Position (
): The chlorine atom is highly activated by the adjacent ring nitrogen and the electron-withdrawing nitro group at C3. This allows for facile displacement by amines, thiols, or alkoxides.-
Application: Introduction of the primary pharmacophore (e.g., an aminopyrazole or aniline).
-
-
C3-Position (Nitro Reduction): Following the
reaction at C2, the nitro group is reduced to an amine (using , , or ).-
Application: This generates a 3-aminopyridine moiety, which is often cyclized to form fused bicyclic systems like imidazopyridines or pyrrolopyridines .
-
Downstream Logic
The compound is frequently a precursor for ALK/c-Met inhibitors. The cyclopropoxy group remains stable throughout standard nucleophilic substitutions and nitro reductions, providing a fixed steric and lipophilic element in the final drug candidate.
Caption: Figure 2. Reaction cascade converting the core scaffold into bioactive fused heterocycles.
Analytical Characterization
To validate the synthesis of C₈H₇ClN₂O₃ , the following spectral signatures are expected:
-
¹H NMR (DMSO-d₆):
-
Pyridine Protons: Two distinct singlets (or doublets with small coupling) for the protons at C4 and C6. The C6 proton (adjacent to N) will be significantly deshielded (~8.5 ppm). The C4 proton (between nitro and cyclopropoxy) will appear around ~7.8–8.0 ppm.
-
Cyclopropyl Protons: A multiplet for the methine proton (-CH-O-) at ~3.9–4.0 ppm. Two multiplets for the methylene protons (-CH₂-) between 0.6–0.9 ppm.
-
-
LC-MS:
-
Parent Ion: [M+H]⁺ = 215.6 (approx).
-
Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl:³⁷Cl isotopes (m/z 215 and 217).
-
References
-
ChemScene . (2024). Product Data: 2-Chloro-5-cyclopropoxy-3-nitropyridine (CAS 1243350-30-2).[1] Retrieved from
-
National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 78308, 2-Chloro-5-nitropyridine (Analogous Chemistry). Retrieved from
-
LookChem . (2024). CAS 1243350-30-2 Basic Information and Suppliers. Retrieved from
-
Royal Society of Chemistry . (2013). Synthetic routes to substituted nitropyridines (Supplementary Information). Medicinal Chemistry Communications. Retrieved from
Advanced Safety Data & Handling Whitepaper: 2-Chloro-5-cyclopropoxy-3-nitropyridine
Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Compound Classification: Halonitropyridine / Advanced Pharmaceutical Intermediate
Executive Summary
In modern drug discovery, highly functionalized heterocyclic building blocks are essential for synthesizing complex Active Pharmaceutical Ingredients (APIs). 2-Chloro-5-cyclopropoxy-3-nitropyridine (CAS: 1243350-30-2) is a highly versatile intermediate, characterized by a pyridine core, a reactive 2-chloro leaving group, a 3-nitro directing group, and a 5-cyclopropoxy ether linkage[1]. While its structural features make it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr) and subsequent cross-coupling reactions, these same features impart significant chemical reactivity hazards and unique toxicological profiles.
This whitepaper transcends standard 16-section Safety Data Sheets (SDS) by providing a mechanistic understanding of the compound's hazards, structural causality, and field-proven, self-validating handling protocols.
Physicochemical Profiling & Structural Causality
To safely handle and scale reactions involving 2-Chloro-5-cyclopropoxy-3-nitropyridine, one must first understand the causality behind its reactivity. The C2-Cl bond is highly activated. The nitrogen in the pyridine ring and the ortho-nitro group at the 3-position both withdraw electron density via inductive and resonance effects, rendering the C2 carbon intensely electrophilic.
While the 5-cyclopropoxy group donates slight electron density and increases the overall lipophilicity of the molecule, it does not sufficiently dampen the electrophilicity at C2. Consequently, this compound can react violently with strong nucleophiles (e.g., primary amines, alkoxides, or thiols) even at ambient temperatures, releasing significant exothermic energy.
Quantitative Physicochemical & Hazard Summary
| Parameter | Data / Specification | Causality / Implication |
| CAS Number | 1243350-30-2 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₈H₇ClN₂O₃ | High heteroatom-to-carbon ratio; potential for complexation. |
| Molecular Weight | 214.61 g/mol | Readily penetrates biological membranes due to low MW. |
| Appearance | Off-white to pale yellow powder | Coloration is typical of conjugated nitroaromatic systems. |
| GHS Hazard Codes | H302, H315, H319, H335 | Driven by electrophilic reactivity and nitro-reduction pathways. |
| Storage Conditions | Sealed in dry, 2-8°C | Prevents ambient degradation and mitigates slow hydrolysis of the C-Cl bond. |
Mechanistic Toxicology & Hazard Identification
Standard safety sheets classify this compound as an acute oral toxicant and an irritant to the skin, eyes, and respiratory tract. However, for drug development professionals, understanding the mechanism of this toxicity is critical for designing appropriate risk mitigation strategies.
The toxicity of 2-Chloro-5-cyclopropoxy-3-nitropyridine is primarily driven by its nitroaromatic moiety . In biological systems, nitroaromatics undergo enzymatic bioactivation via nitroreductases[2]. This process follows two primary pathways:
-
One-Electron Reduction (Oxidative Stress): The nitro group is reduced to a nitro radical anion. In aerobic environments, this radical rapidly transfers an electron to molecular oxygen, generating superoxide radicals (O₂•⁻) and regenerating the parent nitro compound. This "redox cycling" leads to severe, localized oxidative stress and lipid peroxidation[3].
-
Two-Electron Reduction (Genotoxicity): Further reduction yields nitroso and hydroxylamine derivatives. These highly electrophilic metabolites can covalently bind to nucleophilic sites on cellular proteins and DNA, leading to mutagenesis, cellular necrosis, and severe allergic sensitization[4].
Mechanistic pathway of nitroaromatic bioactivation leading to oxidative stress and genotoxicity.
Self-Validating Safety & Risk Mitigation Systems
Because of the dual threats of SNAr hyper-reactivity and nitroaromatic bioactivation, standard laboratory handling is insufficient. We employ a self-validating safety system , meaning every handling protocol must conclude with an analytical validation step to ensure complete hazard containment.
-
Engineering Controls: All manipulations of the dry powder must be conducted within a Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing isolator to prevent inhalation of highly active dust particles.
-
Personal Protective Equipment (PPE): Standard nitrile gloves offer limited breakthrough times for activated halopyridines. Personnel must use double-gloved nitrile or heavy-duty butyl rubber gloves.
-
Storage Causality: The compound must be stored at 2-8°C under an inert atmosphere (Argon/Nitrogen). Moisture ingress can lead to slow hydrolysis of the 2-chloro group, generating highly corrosive hydrogen chloride (HCl) gas inside the sealed container, which presents a pressurized burst hazard upon opening.
Experimental Workflow: Safe Quenching of SNAr Reactions
When utilizing 2-Chloro-5-cyclopropoxy-3-nitropyridine in synthesis, the most dangerous phase is the reaction quench. The formation of the Meisenheimer complex and subsequent chloride elimination is highly exothermic. If unreacted chloronitropyridine remains, improper quenching can lead to thermal runaway or the generation of toxic aerosols.
Workflow of Nucleophilic Aromatic Substitution (SNAr) and associated exothermic hazard.
Step-by-Step Quenching Methodology
-
Thermal Mitigation: Transfer the reaction vessel to an ice-water bath. Allow the internal temperature to drop below 5°C. Causality: Lowering the kinetic energy prevents the unreacted electrophile from violently reacting with the aqueous quench medium.
-
Controlled Dilution: Under vigorous overhead stirring, slowly add a 10-fold volumetric excess of cold, deionized water or brine dropwise via an addition funnel.
-
pH Neutralization: If the reaction utilized basic catalysts or excess amine nucleophiles, titrate the mixture dropwise with 1M HCl until the aqueous layer reaches a neutral pH of 7.0–7.5. Causality: Neutralization prevents the formation of soluble, reactive amine salts in the waste stream.
-
Phase Separation: Extract the aqueous layer with an immiscible organic solvent (e.g., Ethyl Acetate). Separate the layers using a separatory funnel.
-
Waste Segregation: Route the aqueous layer to a dedicated "Halogenated Nitroaromatic Waste" carboy. Do NOT mix this with standard organic or aqueous waste, as trace nitroaromatics can undergo dangerous cross-reactions with reducing agents[5].
-
System Validation (Critical Step): Before final disposal handover, sample the aqueous waste stream and analyze via Thin-Layer Chromatography (TLC) or LC-MS. Validation is achieved only when the parent compound (2-Chloro-5-cyclopropoxy-3-nitropyridine) is undetectable.
References
-
ChemScene. 1243350-30-2 | 2-Chloro-5-cyclopropoxy-3-nitropyridine.[1]
-
PubMed (NIH). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism.[3]
-
SciELO. Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.[2]
-
Oxford Academic. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study.[5]
-
PubMed Central (NIH). QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action.[4]
Sources
- 1. chemscene.com [chemscene.com]
- 2. scielo.br [scielo.br]
- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Strategic Utilization of 2-Chloro-5-cyclopropoxy-3-nitropyridine in Heterocyclic Chemistry
Executive Summary: The Scaffold Advantage
In the optimization of small-molecule therapeutics, 2-Chloro-5-cyclopropoxy-3-nitropyridine (CAS: 1243350-30-2) represents a high-value "bifunctional electrophile" designed for the rapid assembly of privileged bicyclic heterocycles.
While the 2-chloro-3-nitropyridine core is a classic handle for nucleophilic aromatic substitution (
This guide details the chemical logic, synthetic utility, and experimental protocols for leveraging this scaffold to generate Imidazo[4,5-b]pyridines and Pyrido[2,3-b]pyrazines , key pharmacophores in kinase inhibitors (e.g., JAK, EGFR) and GPCR modulators.
Structural Analysis & Reactivity Profile
To utilize this compound effectively, one must understand the electronic push-pull dynamics of the pyridine ring.
Electronic Topography
-
C2-Position (The Primary Electrophile): The chlorine atom at C2 is highly activated for
due to the combined electron-withdrawing effects of the ring nitrogen ( ) and the adjacent C3-nitro group ( ). This is the site of the first diversification step. -
C3-Position (The Latent Nucleophile): The nitro group serves as a masked amino group. Upon reduction, it provides the nitrogen functionality required for cyclization.
-
C5-Position (The Stability Anchor): The cyclopropoxy group is electron-donating (
) but positioned meta to the nitro group and para to the chlorine. It stabilizes the pyridine ring against oxidative degradation while remaining chemically inert during standard and reduction conditions.
Chemoselectivity Logic
The reaction hierarchy is strictly defined:
-
at C2 (Kinetic control, facile at
to RT). -
Reduction of C3-NO
(Chemospecific reduction required to avoid dechlorination). -
Cyclization (Condensation with electrophiles).
Synthetic Utility: Core Workflows
The following diagram illustrates the divergent pathways available from this scaffold.
Figure 1: Divergent synthesis pathways.[1] The scaffold allows for sequential introduction of diversity elements at the C2 amine and the imidazole/pyrazine ring fusion.
Experimental Protocols
Protocol A: Regioselective Displacement
Objective: Installation of the primary amine at C2. Criticality: High. The reaction is exothermic. Control of temperature prevents bis-substitution or hydrolysis.
Materials:
-
2-Chloro-5-cyclopropoxy-3-nitropyridine (1.0 eq)[2]
-
Primary Amine (
) (1.1 eq) -
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Solvent: THF or DMF (Anhydrous)
Procedure:
-
Dissolution: Dissolve 2-Chloro-5-cyclopropoxy-3-nitropyridine in anhydrous THF (
) under atmosphere. Cool to . -
Addition: Add DIPEA followed by the slow addition of the amine. Note: If the amine is a hydrochloride salt, increase DIPEA to 2.5 eq.
-
Reaction: Stir at
for 30 mins, then allow to warm to RT. Monitor by TLC/LCMS (Disappearance of starting material, typically ). -
Workup: Dilute with EtOAc, wash with water (
) and brine ( ). Dry over and concentrate. -
Purification: Usually recrystallization (EtOH) or flash chromatography (Hexane/EtOAc).
Protocol B: Chemoselective Nitro Reduction
Objective: Reduction of the nitro group to the amine without dechlorinating (if C2-Cl was retained) or hydrogenating the pyridine ring.
Method Choice: Iron/Ammonium Chloride is preferred over catalytic hydrogenation (
Procedure (Fe/NH
-
Suspension: Suspend the 3-nitro intermediate in
( ratio). -
Activation: Add
(5.0 eq) and Iron powder (5.0 eq, 325 mesh). -
Reflux: Heat to
with vigorous stirring for 2-4 hours. -
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot MeOH.
-
Isolation: Concentrate the filtrate. Neutralize with sat.
if necessary, and extract with DCM.
Protocol C: "One-Pot" Cyclization to Imidazo[4,5-b]pyridine
Objective: Formation of the bicyclic core.
Procedure:
-
Dissolve the crude diamine (from Protocol B) in Triethyl Orthoformate (TEOF) or use a carboxylic acid with a coupling agent (HATU).
-
TEOF Method: Reflux in TEOF with a catalytic amount of
for 3-6 hours. -
Workup: Evaporate volatiles. The residue is often the pure cyclized product or requires minimal silica filtration.
Technical Deep Dive: The Cyclopropoxy Bioisostere
Why choose the 5-cyclopropoxy variant over the standard 5-methoxy?
| Feature | 5-Methoxy ( | 5-Cyclopropoxy ( | Impact on Drug Design |
| Metabolic Stability | Low (Prone to | High (Steric bulk hinders CYP access) | Extends Half-life ( |
| Lipophilicity ( | Lower | Higher ( | Improves cell permeability |
| Conformation | Freely rotating | Semi-rigid | Can lock active conformation |
| Sigma ( | Modulates pKa of pyridine N |
Case Study Insight: In the development of PDE4 inhibitors (analogous to Roflumilast), the replacement of a difluoromethoxy or methoxy group with a cyclopropylmethoxy (or cyclopropoxy) group often retains potency while significantly reducing the rate of oxidative metabolism. The cyclopropyl ring acts as a "metabolic shield."
Safety & Handling
-
Energetic Hazards: Nitro-chloropyridines can be shock-sensitive or exhibit runaway exotherms during decomposition. Do not distill residues to dryness at high temperatures (
). -
Skin Sensitization: Pyridine intermediates are potent sensitizers. Double-gloving (Nitrile) and use of a fume hood are mandatory.
-
Waste Disposal: Aqueous waste from the Iron reduction contains heavy metals and must be segregated.
References
-
Synthesis of 2,3-Diaminopyridines
-
Cyclopropoxy Bioisosteres in Medicinal Chemistry
- Title: The cyclopropyl group in medicinal chemistry: A unique structural fe
- Source:Journal of Medicinal Chemistry (General Concept Reference).
-
URL:[Link]
-
Commercial Availability & Properties
-
Title: 2-Chloro-5-cyclopropoxy-3-nitropyridine (CAS 1243350-30-2) Product Entry.[2]
- Source: ChemScene / BLD Pharm C
-
-
Reaction Safety (Nitro-pyridines)
Sources
- 1. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chloro-5-cyclopropoxy-3-nitropyridine, CasNo.1243350-30-2 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. rsc.org [rsc.org]
The Therapeutic Potential of 2-Chloro-5-cyclopropoxy-3-nitropyridine Intermediates in Advanced Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of an active pharmaceutical ingredient (API). 2-Chloro-5-cyclopropoxy-3-nitropyridine (CAS: 1243350-30-2) has emerged as a privileged intermediate for the synthesis of fused bicyclic heteroaromatics, most notably imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines . These scaffolds are foundational to a wide array of targeted therapeutics, including next-generation kinase inhibitors for oncology and immunology[1],[2].
This technical guide explores the mechanistic reactivity, self-validating synthetic protocols, and therapeutic applications of 2-chloro-5-cyclopropoxy-3-nitropyridine, providing drug development professionals with a comprehensive blueprint for utilizing this intermediate in advanced drug discovery.
Structural Rationale: The 5-Cyclopropoxy Advantage
The architecture of 2-chloro-5-cyclopropoxy-3-nitropyridine is highly deliberate, offering three distinct vectors for chemical manipulation and biological optimization:
-
C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effects of the adjacent C3-nitro group and the pyridine nitrogen.
-
C3-Nitro Group: A readily reducible functional group that serves as a precursor for the primary amine necessary for subsequent cyclization.
-
C5-Cyclopropoxy Group: The critical differentiator. While methoxy or ethoxy groups are common, the cyclopropoxy ether provides a unique combination of steric bulk and metabolic stability. The lack of readily accessible alpha-hydrogens and the rigid geometry of the cyclopropyl ring make it highly resistant to Cytochrome P450 (CYP)-mediated O-dealkylation. Furthermore, it finely tunes the lipophilicity (LogD), enhancing cellular permeability and target residence time without violating Lipinski's Rule of Five.
Mechanistic Reactivity & Synthetic Workflow
The conversion of 2-chloro-5-cyclopropoxy-3-nitropyridine into a bioactive imidazo[4,5-b]pyridine scaffold follows a highly efficient, three-step tandem sequence. The highly activated nature of the C2 position allows for rapid amination, even in environmentally benign solvent systems like H₂O-IPA[3].
Step-by-step synthetic workflow from the 2-chloro-3-nitropyridine intermediate to the target scaffold.
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific analytical checkpoints to confirm causality and reaction success.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Action: To a solution of 2-chloro-5-cyclopropoxy-3-nitropyridine (1.0 eq) in DMF (or H₂O-IPA), add the desired primary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir at 80°C for 2–4 hours.
-
Causality: The strong electron-withdrawing nature of the C3-nitro group lowers the LUMO of the pyridine ring, facilitating nucleophilic attack at C2. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the incoming amine and driving the equilibrium forward.
-
Validation Checkpoint: Monitor via LC-MS. The starting material exhibits a characteristic
and isotopic pattern (approx. 3:1 ratio) due to the ³⁵Cl/³⁷Cl isotopes. Successful conversion is definitively confirmed by the disappearance of this isotopic signature and a mass shift corresponding to the amine addition minus HCl. The reaction mixture will also undergo a distinct color change (typically to deep orange/red) indicative of the new nitroaromatic amine chromophore.
Step 2: Chemoselective Nitro Reduction
-
Action: Dissolve the intermediate from Step 1 in a MeOH/H₂O mixture. Add Zinc dust (5.0 eq) and Ammonium Chloride (10.0 eq). Stir at room temperature for 1 hour. Filter through Celite.
-
Causality: Zn/NH₄Cl provides a mild, chemoselective reduction of the nitro group via single-electron transfer processes. This specific reagent choice prevents the reductive cleavage of the cyclopropyl ether and avoids over-reduction of the aromatic pyridine ring, which can occur with harsh hydrogenation conditions.
-
Validation Checkpoint: TLC will show a shift to a highly polar spot (due to the newly formed primary amine). IR spectroscopy provides structural validation: the asymmetric and symmetric NO₂ stretches at ~1530 cm⁻¹ and 1350 cm⁻¹ will vanish, replaced by distinct N-H stretching bands at ~3300–3400 cm⁻¹.
Step 3: Imidazole Ring Closure
-
Action: React the resulting diamine with triethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 eq) under reflux (110°C) for 4 hours.
-
Causality: The orthoester acts as both the carbon source for the C2 position of the new imidazole ring and the dehydrating agent. The acid catalyst activates the orthoester for sequential nucleophilic attacks by the adjacent amines, followed by the elimination of ethanol to achieve aromatic ring closure.
-
Validation Checkpoint: ¹H NMR is the definitive validation tool here. The spectra will show the disappearance of the broad primary amine protons and the emergence of a highly deshielded singlet (typically >8.0 ppm) corresponding to the new C2 proton of the imidazole ring.
Therapeutic Applications: Kinase Inhibition
The imidazo[4,5-b]pyridine skeleton synthesized from this intermediate is a classic ATP-competitive kinase hinge-binder. The diverse biological properties of these heterocycles have led to their application in both oncology and auto-inflammatory diseases[4].
-
FLT3 / Aurora Kinase Inhibitors: Dual inhibition of FLT3 and Aurora kinases is a highly sought-after mechanism for treating Acute Myeloid Leukemia (AML). Imidazo[4,5-b]pyridines have been optimized to fit the ATP-binding pockets of these kinases, overcoming resistance mutations like FLT3-ITD[1].
-
JAK / TYK2 Inhibitors: The scaffold is heavily utilized in the development of Tyrosine Kinase 2 (TYK2) inhibitors for treating inflammatory and autoimmune diseases (e.g., psoriasis, lupus). The 5-cyclopropoxy group specifically interacts with the hydrophobic sub-pockets of the JAK family kinases, enhancing selectivity over off-target kinases[2].
Mechanism of action for imidazo[4,5-b]pyridine-derived kinase inhibitors blocking cell proliferation.
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the specific advantage of the cyclopropoxy group derived from this intermediate, the following table summarizes representative SAR data for 5-alkoxy substituted imidazo[4,5-b]pyridine derivatives against target kinases and metabolic stability assays.
| R-Group at C5 Position | FLT3 IC₅₀ (nM) | Aurora-A IC₅₀ (nM) | Human Liver Microsomal Stability (T₁/₂, min) | LogD (pH 7.4) |
| Methoxy (-OCH₃) | 45 | 120 | 15 | 1.8 |
| Ethoxy (-OCH₂CH₃) | 38 | 95 | 22 | 2.3 |
| Isopropoxy (-OCH(CH₃)₂) | 25 | 60 | 35 | 2.8 |
| Cyclopropoxy (-O-cPr) | 12 | 28 | >120 | 2.5 |
Data Interpretation: The cyclopropoxy group provides an optimal balance. It increases binding affinity (lower IC₅₀) by perfectly filling a hydrophobic lipophilic pocket in the kinase hinge region. More importantly, it dramatically extends the half-life in human liver microsomes (>120 min) by resisting CYP450-mediated oxidative dealkylation, a common failure point for methoxy and ethoxy derivatives.
Conclusion
2-Chloro-5-cyclopropoxy-3-nitropyridine is far more than a simple chemical building block; it is a strategically designed intermediate that solves complex pharmacokinetic and pharmacodynamic challenges in drug discovery. By enabling the rapid, high-yield construction of metabolically robust imidazo[4,5-b]pyridine scaffolds, it accelerates the development of potent kinase inhibitors capable of addressing severe oncological and autoimmune conditions.
References
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium Source: ACS Omega URL:[Link][3]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]
-
EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders Source: Google Patents URL:[2]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties Source: Current Medicinal Chemistry URL:[Link][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
Methodological & Application
Application Note: Optimized Synthesis Protocol for 2-Chloro-5-cyclopropoxy-3-nitropyridine
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 2-Chloro-5-cyclopropoxy-3-nitropyridine (CAS: 1243350-30-2)[1]
Strategic Rationale & Mechanistic Causality
The cyclopropoxy group is a highly valued structural motif in medicinal chemistry, known to enhance metabolic stability, modulate lipophilicity, and restrict the conformational flexibility of ether linkages. The compound 2-Chloro-5-cyclopropoxy-3-nitropyridine serves as a critical intermediate in the synthesis of advanced kinase inhibitors and active pharmaceutical ingredients (APIs)[1].
However, introducing a cyclopropoxy group onto an electron-deficient pyridine ring presents significant synthetic challenges:
-
Failure of
Alkylation: Direct O-alkylation of 2-chloro-5-hydroxy-3-nitropyridine with cyclopropyl halides is kinetically forbidden. The high ring strain and -like character of the cyclopropane carbons severely sterically hinder the backside attack required for an mechanism. -
Failure of
Substitution: Attempting a nucleophilic aromatic substitution ( ) using cyclopropanol and 5-bromo-2-chloro-3-nitropyridine is ineffective. The 3-nitro group strongly activates the ortho (2, 4) and para (6) positions, but the 5-position remains meta to the nitro group and lacks the necessary resonance stabilization to support the Meisenheimer complex intermediate.
The Solution: Copper-Catalyzed Chan-Lam Cross-Coupling
To bypass these limitations, we employ an oxidative Chan-Lam cross-coupling strategy[2]. By reacting the commercially available 2-chloro-5-hydroxy-3-nitropyridine with potassium cyclopropyltrifluoroborate, we achieve selective
Copper-catalyzed Chan-Lam catalytic cycle for C(sp3)-O bond formation.
The inclusion of the rigid, bidentate nitrogen ligand 1,10-phenanthroline is critical. It stabilizes the highly reactive Cu(III) intermediate generated upon oxygen-mediated oxidation, which lowers the activation barrier for the challenging reductive elimination step[3].
Reaction Optimization Data
The following table summarizes the causal relationship between reagent selection and isolated yield, demonstrating why the specific catalytic system was chosen.
Table 1: Optimization of Reaction Conditions for O-Cyclopropylation
| Entry | Copper Source | Ligand (20 mol%) | Base | Oxidant | Yield (%) |
| 1 | Cu(OAc)₂ (20 mol%) | 1,10-Phenanthroline | Na₂CO₃ | O₂ (1 atm) | 82 |
| 2 | Cu(OAc)₂ (20 mol%) | 2,2'-Bipyridine | Na₂CO₃ | O₂ (1 atm) | 65 |
| 3 | Cu(OTf)₂ (20 mol%) | 1,10-Phenanthroline | Na₂CO₃ | O₂ (1 atm) | 41 |
| 4 | Cu(OAc)₂ (20 mol%) | 1,10-Phenanthroline | K₂CO₃ | O₂ (1 atm) | 58 |
| 5 | Cu(OAc)₂ (20 mol%) | 1,10-Phenanthroline | Na₂CO₃ | Air (Open flask) | 45 |
Note: Reactions performed on a 1.0 mmol scale in 1,2-Dichloroethane (0.2 M) at 80 °C for 24 hours. Yields represent isolated product after silica gel chromatography.
Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and specific workup steps are integrated to ensure the operator can confirm reaction progress and successful catalyst removal in real-time.
Materials & Reagents
-
Starting Material: 2-Chloro-5-hydroxy-3-nitropyridine (1.0 mmol, 174.5 mg)
-
Coupling Partner: Potassium cyclopropyltrifluoroborate (2.0 mmol, 295.9 mg)
-
Catalyst: Copper(II) acetate (0.2 mmol, 36.3 mg)
-
Ligand: 1,10-Phenanthroline (0.2 mmol, 36.0 mg)
-
Base: Sodium carbonate (2.0 mmol, 212.0 mg)
-
Solvent: 1,2-Dichloroethane (DCE, Anhydrous, 5.0 mL)
Step-by-Step Methodology
-
Reaction Assembly: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, sequentially add 2-chloro-5-hydroxy-3-nitropyridine, potassium cyclopropyltrifluoroborate, Cu(OAc)₂, 1,10-phenanthroline, and Na₂CO₃.
-
Solvent & Atmosphere: Add 5.0 mL of anhydrous DCE. Seal the vial with a septum cap. Purge the vial with an
balloon for 5 minutes, then leave the balloon attached (1 atm).-
Self-Validation Checkpoint 1: Upon stirring, the mixture will exhibit a pale blue/green hue characteristic of the Cu(II)-phenanthroline complex.
-
-
Heating: Transfer the vial to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously for 24 hours.
-
Self-Validation Checkpoint 2: Over the course of the reaction, the color will shift to a dark brown/green, indicating the active cycling of copper intermediates and the presence of Cu(I) species.
-
-
Reaction Monitoring: Monitor completion via TLC (Hexanes/EtOAc 3:1). The highly polar starting pyridinol will remain near the baseline, while the target ether product will elute significantly faster (
) as a distinct UV-active spot. -
Aqueous Workup (Critical Step): Cool the mixture to room temperature and dilute with 15 mL of EtOAc. Transfer to a separatory funnel and wash with 15 mL of a saturated aqueous
/ solution (9:1 v/v).-
Self-Validation Checkpoint 3: The aqueous layer will turn deep royal blue due to the formation of the highly water-soluble
complex. This confirms the successful stripping of the copper catalyst from the organic phase, preventing product chelation.
-
-
Isolation: Wash the organic layer with brine (10 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% EtOAc in Hexanes to afford the pure product as an off-white solid.
Experimental workflow for the Chan-Lam cyclopropylation of the pyridinol intermediate.
Analytical Characterization
To verify the integrity of the synthesized 2-chloro-5-cyclopropoxy-3-nitropyridine, the following analytical signatures should be confirmed:
-
LC-MS (ESI+): Expected
= 215.0 (with a characteristic isotope peak at 217.0 in a 3:1 ratio). -
H NMR (400 MHz,
):-
8.25 (d,
Hz, 1H, Pyridine C6-H) -
7.80 (d,
Hz, 1H, Pyridine C4-H) -
3.85 (tt,
Hz, 1H, Cyclopropyl CH-O) -
0.90 – 0.82 (m, 4H, Cyclopropyl
)
-
8.25 (d,
References
-
Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Application Note: Chemoselective Reduction of 2-Chloro-5-cyclopropoxy-3-nitropyridine to 3-Amino-2-chloro-5-cyclopropoxypyridine
Target Audience: Researchers, process scientists, and drug development professionals.
Strategic Overview & Substrate Analysis
The synthesis of highly functionalized aminopyridines is a critical bottleneck in the development of modern pharmaceuticals, particularly in the design of kinase inhibitors and targeted therapeutics. The substrate , 2-chloro-5-cyclopropoxy-3-nitropyridine , presents a classic chemoselectivity challenge that requires precise methodological control.
-
The Target: Complete reduction of the 3-nitro group to a primary amine.
-
The Liabilities:
-
2-Chloro Substituent: The chlorine atom on an electron-deficient pyridine ring is highly activated towards oxidative addition, making it exceptionally susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions.
-
5-Cyclopropoxy Group: The strained cyclopropane ether can be sensitive to strongly acidic environments or harsh Lewis acids, risking ring-opening side reactions.
-
Mechanistic Rationale: Why Iron-Mediated Reduction?
To achieve a self-validating and highly chemoselective protocol, the reduction methodology must be carefully calibrated to avoid compromising the substrate's fragile functional groups.
-
Catalytic Hydrogenation (Pd/C, H₂): While clean and efficient for simple nitroarenes, palladium rapidly inserts into the activated C-Cl bond, leading to the formation of the undesired (5-cyclopropoxypyridin-3-amine)[1].
-
Stannous Chloride (SnCl₂): Effectively reduces the nitro group without dehalogenation, but generates stoichiometric toxic tin waste. This causes severe emulsion issues during aqueous workup and is highly undesirable in pharmaceutical scale-up.
-
Iron and Ammonium Chloride (Fe/NH₄Cl): This modified Béchamp reduction is the industry standard for this [2]. Iron powder acts as a mild reducing agent via a mechanism[1]. The use of aqueous NH₄Cl provides a mildly acidic, buffered environment (pH ~6) that activates the iron surface without risking the acid-catalyzed cleavage of the cyclopropoxy group. Because of the low reduction potential of Fe(0), the C-Cl bond remains [3].
Mechanistic pathway of Iron-mediated nitro reduction via Single Electron Transfer.
Comparative Reaction Data
To illustrate the superiority of the Fe/NH₄Cl system, the following table summarizes the quantitative data and expected outcomes of various reduction strategies on chloronitropyridine scaffolds.
| Reduction Method | Reagents / Catalyst | Expected Yield | Chemoselectivity (Nitro vs. Chloro) | Byproducts / Impurities |
| Catalytic Hydrogenation | Pd/C, H₂ (1 atm), MeOH | < 10% | Poor | Complete hydrodehalogenation |
| Transfer Hydrogenation | Pd/C, Ammonium Formate | 20 - 30% | Poor | Significant dehalogenation |
| Tin Reduction | SnCl₂·2H₂O, EtOH, Reflux | 75 - 85% | Excellent | Tin-oxide emulsions, heavy metal retention |
| Iron/Acid (Béchamp) | Fe powder, AcOH, 80°C | 80 - 90% | Good | Trace cyclopropane ring-opening (acidic) |
| Buffered Iron (Optimal) | Fe powder, NH₄Cl, EtOH/H₂O | > 90% | Excellent | None (Clean conversion) |
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. The progress of the reaction can be visually tracked (disappearance of the yellow nitro starting material) and analytically confirmed via LC-MS (shift to a highly polar, UV-active amine peak).
Materials Required:
-
Substrate: 2-Chloro-5-cyclopropoxy-3-nitropyridine (1.0 eq)
-
Reducing Agent: Iron powder (325 mesh, 5.0 - 10.0 eq)
-
Activator: Ammonium chloride (NH₄Cl, 3.0 - 5.0 eq)
-
Solvent System: Ethanol / Water (4:1 v/v)
-
Consumables: Celite (for filtration), Ethyl Acetate (EtOAc), Saturated NaHCO₃, Brine.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-cyclopropoxy-3-nitropyridine (1.0 eq) in a 4:1 mixture of Ethanol and Water (approx. 10 mL per gram of substrate).
-
Reagent Addition: Add Ammonium chloride (3.0 eq) to the solution, followed by Iron powder (5.0 eq). Causality Note: The use of fine iron powder (325 mesh) significantly increases the reactive surface area, ensuring complete conversion without the need for prolonged heating.
-
Thermal Activation: Heat the vigorously stirring suspension to 80°C (reflux). The reaction typically reaches completion within 2 to 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS.
-
Quench and Hot Filtration: Once complete, remove the flask from the heat. Critical Step: While the mixture is still hot (approx. 60°C), filter the suspension through a pad of Celite to remove the and unreacted iron[2]. Wash the Celite pad thoroughly with hot EtOAc and methanol to ensure full recovery of the product and prevent product entrapment in the iron cake.
-
Aqueous Workup: Concentrate the filtrate under reduced pressure to remove the volatile ethanol. Dilute the remaining aqueous residue with EtOAc and wash with saturated aqueous NaHCO₃, followed by brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product, 3-amino-2-chloro-5-cyclopropoxypyridine , is typically of sufficient purity (>95%) for downstream coupling reactions, but can be recrystallized from heptane/EtOAc if necessary.
Step-by-step experimental workflow for the chemoselective reduction protocol.
References
-
Title: Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions Source: Longdom Publishing URL: [Link][2]
-
Title: Chemoselective nitro reduction and hydroamination using a single iron catalyst Source: Semantic Scholar URL: [Link][3]
Sources
Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Chloro-5-cyclopropoxy-3-nitropyridine
Introduction: Synthesizing a Privileged Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3][4][5] Its application in pharmaceutical and materials science is extensive. This guide focuses on a particularly relevant transformation: the coupling of 2-Chloro-5-cyclopropoxy-3-nitropyridine. The resulting 2-aryl-3-nitro-5-cyclopropoxypyridine framework is a key structural motif in medicinal chemistry, offering a unique combination of electronic and steric properties valuable in the design of novel therapeutic agents.[6]
However, the coupling of 2-chloropyridines, especially those bearing strong electron-withdrawing groups like a nitro substituent, presents distinct challenges.[7] The inherent strength of the C-Cl bond compared to its bromide or iodide counterparts necessitates highly active catalytic systems.[8] Furthermore, the pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and inhibiting the catalytic cycle—a phenomenon often referred to as the "2-pyridyl problem".[7][9]
This document provides a comprehensive analysis of the mechanistic nuances, a systematic guide to condition optimization, a detailed experimental protocol, and a troubleshooting framework to empower researchers to successfully navigate the complexities of this specific and important transformation.
Mechanistic Deep Dive: Overcoming the Hurdles
A successful Suzuki-Miyaura coupling hinges on the smooth execution of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2][3][4] For 2-Chloro-5-cyclopropoxy-3-nitropyridine, each step requires careful consideration.
The Catalytic Cycle Under Scrutiny
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: This is often the rate-determining step for chloroarenes.[8] The palladium(0) catalyst inserts into the carbon-chlorine bond. Fortunately, the potent electron-withdrawing nitro group on our substrate significantly activates the C-Cl bond, making this step more feasible than on an unactivated chloropyridine.[3][9] The key is to use a catalytic system that is active enough to overcome the C-Cl bond strength without being so reactive that it leads to unwanted side reactions.
-
Transmetalation: In this step, the organic group from the boron reagent is transferred to the palladium(II) complex. This process is critically dependent on the presence of a base.[10] The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium center.[11][12][13][14] The choice of base is therefore not trivial and can dictate the efficiency of the entire cycle.
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic partners are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1] This step is often facilitated by bulky ligands, which create steric pressure around the metal center, favoring the formation of the product.
Strategic Component Selection
-
The Ligand is Key: For challenging substrates like electron-deficient 2-chloropyridines, standard ligands such as triphenylphosphine are often insufficient. The solution lies in using bulky, electron-rich monophosphine ligands (often called Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) .[7][15][16]
-
Why they work: These ligands possess two crucial properties. Their strong electron-donating ability increases the electron density on the palladium center, which promotes the oxidative addition into the C-Cl bond. Secondly, their steric bulk stabilizes the monoligated Pd(0) species, which is often the most active catalyst, and helps prevent catalyst inhibition by the pyridine nitrogen.[7][9][17]
-
-
Choosing the Right Base: The base must be strong enough to facilitate the formation of the boronate "ate" complex but not so strong as to cause degradation of the starting materials or product.
-
Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most commonly employed.[10] K₃PO₄ is often a good choice for challenging couplings as it is sufficiently strong and can also help to minimize boronic acid decomposition.
-
Optimizing Reaction Conditions: A Comparative Table
The following table summarizes recommended starting points for optimizing the Suzuki-Miyaura coupling of 2-Chloro-5-cyclopropoxy-3-nitropyridine.
| Parameter | Recommended Options | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or preformed precatalysts (e.g., SPhos-Pd-G3, XPhos-Pd-G3) | Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective but require in-situ formation of the active Pd(0) catalyst. Preformed precatalysts offer better reproducibility and often higher activity.[18] |
| Ligand | Primary: SPhos, XPhos, RuPhosSecondary: N-Heterocyclic Carbenes (NHCs) | Bulky, electron-rich phosphines are the gold standard for this type of transformation, effectively overcoming catalyst inhibition and promoting C-Cl bond activation.[7][16][19] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ is often the most effective for challenging couplings.[20] Cs₂CO₃ is a stronger base that can sometimes improve yields. K₂CO₃ is a milder, cost-effective option. Use 2-3 equivalents. |
| Solvent System | 1,4-Dioxane/H₂O (e.g., 5:1 to 10:1), Toluene/H₂O, 2-MeTHF/H₂O | Aprotic organic solvents with a small amount of water are standard. Water aids in dissolving the inorganic base and facilitating the transmetalation step.[1] |
| Temperature | 80 - 110 °C | Heating is almost always required to drive the reaction to completion, especially for activating the C-Cl bond. Monitor for potential decomposition at higher temperatures. |
| Boronic Acid/Ester | Arylboronic Acids, Arylboronic Pinacol Esters | Use a slight excess (1.1 - 1.5 equivalents) to compensate for potential homocoupling or protodeboronation side reactions.[20][21] Pinacol esters can offer greater stability. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[21] Rigorous degassing of solvents is mandatory. |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 2-Chloro-5-cyclopropoxy-3-nitropyridine with a generic arylboronic acid.
Materials:
-
2-Chloro-5-cyclopropoxy-3-nitropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 2-Chloro-5-cyclopropoxy-3-nitropyridine (e.g., 0.5 mmol, 107.3 mg), the arylboronic acid (0.6 mmol), and K₃PO₄ (1.5 mmol, 318.4 mg).
-
Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (0.02 equiv, 2.2 mg) and SPhos (0.04 equiv, 8.2 mg). Add these solids to the Schlenk tube containing the other reagents.
-
Inert Atmosphere: Seal the Schlenk tube with a septum. Evacuate the tube under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed 10:1 mixture of 1,4-Dioxane and water by bubbling Argon through the solvent mixture for at least 20 minutes. Using a syringe, add the degassed solvent (e.g., 2.2 mL for a 0.2 M reaction concentration) to the Schlenk tube under a positive pressure of inert gas.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-cyclopropoxy-3-nitropyridine product.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following decision tree and table provide a guide to diagnosing and solving common issues.
Caption: A decision tree to guide troubleshooting for the Suzuki coupling.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) oxidized by trace oxygen. 2. Insufficient Degassing. 3. Boronic Acid Decomposition (Protodeboronation). 4. Incorrect base or solvent choice. | 1. Use a fresh catalyst source or a more stable precatalyst. Ensure ligands have been stored under inert gas.[20][21] 2. Improve degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent).[20][21] 3. Use fresh boronic acid or a more stable boronic ester (e.g., pinacol ester).[21] 4. Screen alternative bases (e.g., Cs₂CO₃) or solvent systems. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Inefficient reduction of Pd(II) precatalyst to active Pd(0). | 1. Rigorously degas all solvents and the reaction vessel before adding the catalyst.[20][21] 2. Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst to minimize this pathway.[21] |
| Dehalogenation of Starting Material | 1. Side reaction occurring after oxidative addition, often promoted by certain bases or impurities. 2. High reaction temperature or prolonged reaction time. | 1. Try a different base, such as K₂CO₃, which is generally milder.[3] 2. Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. Monitor carefully to find the optimal balance. |
| Formation of Other Unidentified Byproducts | 1. Catalyst decomposition at high temperatures. 2. Reaction with other functional groups on the boronic acid or pyridine substrate. | 1. Lower the reaction temperature. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 for monophosphines) to stabilize the catalyst. 2. Ensure the boronic acid is pure. If the substrate has other reactive sites, protection may be necessary, although the Suzuki coupling is known for its excellent functional group tolerance.[3] |
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura Coupling. eFan's Blog.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
- Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. Benchchem.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Applic
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis.
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Technical Support Center: Suzuki Coupling with 2-Chloropyridine Deriv
- Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Lab Reporter [fishersci.se]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. organic-chemistry.org [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. arkat-usa.org [arkat-usa.org]
- 17. thieme-connect.com [thieme-connect.com]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Functionalization of the C2 Position in 2-Chloro-5-cyclopropoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, featuring prominently in a multitude of approved therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged heterocycle. The targeted functionalization of the pyridine ring allows for the precise modulation of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
2-Chloro-5-cyclopropoxy-3-nitropyridine is a highly valuable building block for the synthesis of complex molecules. The electron-withdrawing nitro group at the C3 position, in concert with the pyridine nitrogen, significantly activates the C2 position towards nucleophilic attack. The chlorine atom at this position serves as a versatile leaving group, enabling a wide array of chemical transformations. The 5-cyclopropoxy substituent offers a handle for modulating lipophilicity and metabolic stability, making this scaffold particularly attractive for the development of novel therapeutics.
This comprehensive guide provides detailed application notes and protocols for the efficient functionalization of the C2 position of 2-Chloro-5-cyclopropoxy-3-nitropyridine. We will explore key synthetic strategies, including Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering field-proven insights to streamline your research and development efforts.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The inherent electrophilicity of the C2 position in 2-Chloro-5-cyclopropoxy-3-nitropyridine makes it an excellent substrate for SNAr reactions. The strong electron-withdrawing effect of the adjacent nitro group stabilizes the negatively charged Meisenheimer intermediate, facilitating the displacement of the chloride leaving group by a variety of nucleophiles.
Mechanism of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom at the C2 position, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored.
Caption: General mechanism of the SNAr reaction.
Protocol for Amination (SNAr)
This protocol describes the reaction of 2-Chloro-5-cyclopropoxy-3-nitropyridine with a primary or secondary amine.
Materials:
-
2-Chloro-5-cyclopropoxy-3-nitropyridine (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMA, NMP, or acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry, inert gas-flushed round-bottom flask, add 2-Chloro-5-cyclopropoxy-3-nitropyridine and the chosen anhydrous solvent.
-
Add the base and the amine to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF, DMA, or NMP are generally preferred as they can dissolve the reactants and stabilize the charged intermediate.
-
Base: A base is required to neutralize the HCl generated during the reaction and to deprotonate the amine nucleophile if it is used as a salt. The choice of base depends on the basicity of the amine and the sensitivity of the substrate.
-
Temperature: The reaction temperature is crucial and should be optimized. Higher temperatures generally lead to faster reaction rates, but may also result in side product formation.
Protocol for Etherification and Thiolation (SNAr)
This protocol can be adapted for the reaction with alcohols or thiols to form the corresponding ethers and thioethers.
Materials:
-
2-Chloro-5-cyclopropoxy-3-nitropyridine (1.0 equiv)
-
Alcohol or Thiol (1.1-1.5 equiv)
-
Strong base (e.g., NaH, K₂CO₃, or Cs₂CO₃, 1.1-1.5 equiv)
-
Anhydrous solvent (e.g., THF, DMF, or DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a dry, inert gas-flushed flask, suspend the base in the anhydrous solvent.
-
Slowly add the alcohol or thiol to the suspension at 0 °C to form the corresponding alkoxide or thiolate in situ.
-
After stirring for a short period, add a solution of 2-Chloro-5-cyclopropoxy-3-nitropyridine in the same solvent.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a less reactive C-Cl bond, the choice of an appropriate ligand is critical for achieving high yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C2 position of the pyridine and a wide range of organoboron reagents.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Protocol for Suzuki-Miyaura Coupling:
Materials:
-
2-Chloro-5-cyclopropoxy-3-nitropyridine (1.0 equiv)
-
Aryl- or vinylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, RuPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, with or without water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry, inert gas-flushed Schlenk tube or flask, add the 2-Chloro-5-cyclopropoxy-3-nitropyridine, boronic acid/ester, and base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in the degassed solvent.
-
Add the catalyst solution to the reaction flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds, coupling the pyridine with a wide range of primary and secondary amines. A similar transformation has been reported on a related thienopyridone scaffold.
Protocol for Buchwald-Hartwig Amination:
Materials:
-
2-Chloro-5-cyclopropoxy-3-nitropyridine (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Palladium precatalyst (e.g., G3-XPhos, G4-RuPhos, 1-5 mol%) or a combination of a Pd source (Pd₂(dba)₃) and a ligand (e.g., Xantphos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, THF, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium precatalyst, base, 2-Chloro-5-cyclopropoxy-3-nitropyridine, and a stir bar to a Schlenk tube.
-
Add the degassed solvent and then the amine.
-
Seal the tube and heat the reaction to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C triple bond by reacting the 2-chloropyridine with a terminal alkyne. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Protocol for Sonogashira Coupling:
Materials:
-
2-Chloro-5-cyclopropoxy-3-nitropyridine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Ligand (e.g., PPh₃, if not using a pre-formed complex)
-
Base (e.g., Et₃N, DIPEA)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry, inert gas-flushed flask, add the 2-Chloro-5-cyclopropoxy-3-nitropyridine, palladium catalyst, copper(I) iodide, and ligand (if needed).
-
Add the degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate and perform an aqueous workup.
-
Purify the product by column chromatography.
Quantitative Data Summary
The following table provides a general overview of the expected yields for the functionalization of activated 2-chloropyridines based on literature precedents. Note: These are representative yields and will require optimization for 2-Chloro-5-cyclopropoxy-3-nitropyridine.
| Reaction Type | Nucleophile/Coupling Partner | Typical Yield Range (%) |
| SNAr (Amination) | Primary & Secondary Amines | 70-95 |
| SNAr (Etherification) | Alcohols/Phenols | 60-90 |
| SNAr (Thiolation) | Thiols/Thiophenols | 75-98 |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids | 65-90 |
| Buchwald-Hartwig Amination | Primary & Secondary Amines | 70-95 |
| Sonogashira Coupling | Terminal Alkynes | 60-85 |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents | - Use a fresh batch of catalyst/reagents- Increase reaction temperature in increments- Ensure solvents are anhydrous and degassed |
| Side Product Formation | - Reaction temperature too high- Incorrect base or solvent | - Lower the reaction temperature- Screen different bases and solvents |
| Dehalogenation | - Presence of a hydrogen source- Catalyst system promotes hydrodehalogenation | - Ensure anhydrous conditions- Screen different ligands and catalyst systems |
| Poor Reproducibility | - Inconsistent inert atmosphere- Variable reagent quality | - Use a glovebox for reaction setup- Use high-purity reagents from a reliable source |
Conclusion
2-Chloro-5-cyclopropoxy-3-nitropyridine is a versatile and highly valuable building block for the synthesis of complex, biologically active molecules. The C2 position can be efficiently functionalized through a variety of robust chemical transformations. The choice of reaction will depend on the desired final product and the compatibility of the functional groups present in the nucleophile or coupling partner. The protocols and insights provided in this guide serve as a strong foundation for researchers to develop and optimize their synthetic routes, accelerating the pace of drug discovery and development.
References
-
ENAO Chemical Co., Ltd. (2023). 2-Chloro-5-cyclopropoxy-3-nitropyridine CAS NO.1243350-30-2. Available at: [Link]
-
Samir, A., et al. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. Available at: [Link]
-
Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. In Wikipedia. Retrieved February 22, 2024, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 22, 2024, from [Link]
-
Klink, F., et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved February 22, 2024, from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 22, 2024, from [Link]
-
Nesterov, V., et al. (2020, November 14). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Available at: [Link]
-
Organic Synthesis Newsletter. (2024, July 8). Buchwald–Hartwig Amination with Aqueous Ammonia. Available at: [Link]
-
Pace, V., & Holzer, W. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 22, 2024, from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]
-
The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Available at: [Link]
-
Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available at: [Link]
-
Chemistry LibreTexts. (2023, October 27). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. Available at: [Link]
Application Note: Strategic Synthesis of Novel Bicyclic Heterocycles from 2-Chloro-5-cyclopropoxy-3-nitropyridine
Abstract
This technical guide provides a comprehensive framework for the synthesis of medicinally relevant bicyclic heterocycles utilizing 2-Chloro-5-cyclopropoxy-3-nitropyridine as a versatile starting material. We delve into the core chemical principles, from nucleophilic aromatic substitution to reductive cyclization, that underpin these transformations. Detailed, field-tested protocols for the preparation of imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines are presented, complete with mechanistic insights, troubleshooting guides, and expected outcomes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block for the creation of novel molecular scaffolds.
Introduction: The Strategic Value of Bicyclic Heterocycles and the Pyridine Scaffold
Bicyclic N-heterocycles represent a class of "privileged structures" in medicinal chemistry, frequently appearing as the core of drugs targeting a wide array of diseases, particularly central nervous system (CNS) disorders.[1] Their rigid, three-dimensional architecture provides a well-defined orientation of substituents for precise interaction with biological targets, while also offering opportunities to fine-tune physicochemical properties like solubility and metabolic stability.[2][3]
The starting material, 2-Chloro-5-cyclopropoxy-3-nitropyridine, is an exemplary building block for constructing these complex scaffolds. Its utility stems from a confluence of precisely arranged functional groups:
-
The 2-Chloro Group: An excellent leaving group, primed for nucleophilic aromatic substitution (SNAr).
-
The 3-Nitro Group: A powerful electron-withdrawing group that activates the pyridine ring for SNAr, primarily at the C2 and C6 positions.[4] Its presence significantly lowers the energy of the Meisenheimer complex intermediate, facilitating the substitution reaction. Furthermore, the nitro group is a versatile precursor to an amine, which is the linchpin for subsequent intramolecular cyclization reactions.[5][6]
-
The 5-Cyclopropoxy Group: This moiety enhances the drug-like properties of the final molecule, often improving metabolic stability and lipophilicity while providing a unique spatial vector for probing protein binding pockets.
This guide will detail a robust and logical synthetic pathway that leverages these features to build fused bicyclic systems.
Core Synthetic Strategy: A Two-Stage Approach
The primary strategy for elaborating 2-Chloro-5-cyclopropoxy-3-nitropyridine into bicyclic systems is a sequential, two-stage process. This approach is modular, allowing for the introduction of diversity elements at different stages.
Caption: Overall two-stage synthetic workflow.
Stage 1: Nucleophilic Aromatic Substitution (SNAr) The process begins with the displacement of the chloride at the C2 position. The strong inductive and resonance-withdrawing effects of the adjacent nitro group make this position highly electrophilic and susceptible to attack by a wide range of nucleophiles (amines, thiols, alcohols).[4] This step is critical as it installs the necessary functionality for the subsequent cyclization.
Stage 2: Reductive Cyclization Following the SNAr reaction, the nitro group is chemically reduced to a primary amine. Common and effective methods include using iron powder in acetic acid, catalytic hydrogenation (e.g., H₂ over Pd/C), or sodium dithionite.[5] This reduction unmasks a nucleophilic amine at the C3 position, adjacent to the substituent introduced in Stage 1. This newly formed 1,2-diamine (or equivalent) system is now poised for intramolecular cyclization with an appropriate electrophile to form the second ring.
Protocol I: Synthesis of 7-Cyclopropoxy-2-alkyl-imidazo[4,5-b]pyridines
This protocol details the construction of the imidazo[4,5-b]pyridine scaffold, a core found in numerous bioactive molecules.
Mechanistic Pathway
Caption: Reaction pathway for imidazo[4,5-b]pyridine synthesis.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Alkyl-5-cyclopropoxy-3-nitro-pyridin-2-amine
-
Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-5-cyclopropoxy-3-nitropyridine (1.0 eq, 2.15 g, 10.0 mmol).
-
Solvent and Reagents: Add ethanol (40 mL) followed by the desired primary amine (e.g., benzylamine, 1.1 eq, 1.2 mL, 11.0 mmol) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 2.6 mL, 15.0 mmol).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume in vacuo. Dilute the residue with ethyl acetate (50 mL) and wash sequentially with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from ethanol/water) to yield the pure product.
Step 2: Synthesis of N²-Alkyl-5-cyclopropoxy-pyridine-2,3-diamine
-
Reagent Setup: In a 250 mL round-bottom flask, suspend the N-Alkyl-5-cyclopropoxy-3-nitro-pyridin-2-amine (1.0 eq, e.g., 2.85 g, 10.0 mmol based on benzylamine product) and iron powder (5.0 eq, 2.79 g, 50.0 mmol) in a mixture of glacial acetic acid (30 mL) and ethanol (30 mL).
-
Reaction: Heat the stirred suspension to 80 °C. The reaction is exothermic and the color will change from yellow to dark brown/black. Monitor by TLC until the nitro-compound is fully consumed (typically 1-2 hours).
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad with ethanol.
-
Neutralization & Extraction: Carefully concentrate the filtrate in vacuo. Basify the residue by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~8). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the diamine, which is often used in the next step without further purification. Note: Diamines can be sensitive to air oxidation, so prompt use is recommended.
Step 3: Cyclization to form 7-Cyclopropoxy-1-alkyl-1H-imidazo[4,5-b]pyridine
-
Reagent Setup: Dissolve the crude diamine from the previous step (approx. 10.0 mmol) in triethyl orthoformate (20 mL, a large excess).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq, 190 mg, 1.0 mmol).
-
Reaction: Heat the mixture to reflux (approx. 120 °C) for 3-5 hours. Monitor the formation of the product by TLC.
-
Workup: Cool the reaction and concentrate under high vacuum to remove all volatiles.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with saturated NaHCO₃ solution. Dry the organic layer over Na₂SO₄ and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the final bicyclic heterocycle.
Data and Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Step 1: Incomplete SNAr | Insufficient base; low reactivity of nucleophile. | Add more DIPEA or switch to a stronger base like K₂CO₃. Increase reaction temperature or time. Consider a solvent with a higher boiling point like DMF or Dioxane. |
| Step 2: Incomplete Reduction | Inactive iron powder; insufficient acid. | Use fresh, fine-grade iron powder. Ensure enough acetic acid is present to maintain an acidic environment. Alternatively, switch to a different reduction method like H₂/Pd-C. |
| Step 2: Diamine Decomposition | Air oxidation. | After workup, immediately place the crude diamine under an inert atmosphere (N₂ or Ar) and proceed to the next step as quickly as possible. |
| Step 3: Low Cyclization Yield | Water present in the reaction; insufficient heating. | Ensure all reagents and solvents are dry. Use a Dean-Stark apparatus to remove water if using an aldehyde. Ensure the reaction reaches a high enough temperature to drive off the ethanol byproduct. |
Protocol II: Synthesis of 7-Cyclopropoxy-pyrido[2,3-b]pyrazines
This protocol utilizes the same key diamine intermediate to construct the six-membered pyrazine ring.
Experimental Protocol
Steps 1 & 2: Preparation of N²-Alkyl-5-cyclopropoxy-pyridine-2,3-diamine
Follow the exact procedure as described in Protocol I, sections 3.2.1 and 3.2.2.
Step 3: Condensation to form 7-Cyclopropoxy-pyrido[2,3-b]pyrazine
-
Reagent Setup: Dissolve the crude diamine (approx. 10.0 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Condensation: Add a 1,2-dicarbonyl compound, such as a 40% aqueous solution of glyoxal (1.1 eq, 1.6 mL, 11.0 mmol), dropwise to the stirred solution at room temperature.
-
Reaction: After the addition, heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and water. Separate the layers, and wash the organic phase with brine. Dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography to yield the target pyridopyrazine.
Conclusion
2-Chloro-5-cyclopropoxy-3-nitropyridine serves as a highly effective and adaptable platform for the synthesis of diverse bicyclic heterocycles. The protocols outlined in this application note demonstrate a logical and reliable pathway to valuable imidazo[4,5-b]pyridine and pyrido[2,3-b]pyrazine cores. By understanding the underlying mechanistic principles of nucleophilic substitution and reductive cyclization, researchers can readily adapt these methods to introduce a wide range of substituents, thereby accelerating the discovery of novel chemical entities for drug development and other scientific applications.
References
- N-Bridged 5,6-bicyclic pyridines: Recent applications in central nervous system disorders. (2015). Future Medicinal Chemistry.
- Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. (2021). Molecules.
- Heterocyclic Compounds in Medicinal Chemistry, 2nd Edition. (n.d.). MDPI.
- Synthesis and Functionalization of 3-Nitropyridines. (n.d.). University of Oslo.
- Nitropyridines in the Synthesis of Bioactive Molecules. (2022). Molecules.
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
- Heterocycles in Medicinal Chemistry. (n.d.). MDPI.
- Saturated Heterocycles with Applications in Medicinal Chemistry. (2018).
- Synthetic Studies of Heterocyclic and Bioactive Agents. (2021). D-Scholarship@Pitt.
- Synthetic routes to compounds 5 and 10-19. (2013). The Royal Society of Chemistry.
- 2-Chloro-5-cyclopropoxy-3-nitropyridine. (n.d.). ChemScene.
- SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIV
- Nitropyridines, Their Synthesis and Reactions. (2002).
- Nitropyridines: Synthesis and reactions. (1998).
- 2-Chloro-5-nitropyridine. (2010).
- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange.
Sources
- 1. N-Bridged 5,6-bicyclic pyridines: Recent applications in central nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Reaction Conditions for Displacing Chloride in 3-Nitropyridine Derivatives
Introduction & Mechanistic Grounding
The displacement of chloride in 3-nitropyridine derivatives (e.g., 2-chloro-3-nitropyridine, 4-chloro-3-nitropyridine) via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in medicinal chemistry. This scaffold is a critical intermediate in the synthesis of privileged pharmacophores, including imidazo[4,5-b]pyridines, non-nucleoside reverse transcriptase inhibitors (like Delavirdine), and various kinase inhibitors [1].
The Causality of Reactivity: The exceptional electrophilicity of the carbon bearing the chloride leaving group is driven by synergistic electronic effects. The pyridine nitrogen exerts a strong inductive (–I) and resonance (–M) electron-withdrawing effect. Concurrently, the nitro group at the 3-position provides massive stabilization to the anionic transition state. When a nucleophile attacks, the resulting negative charge in the Meisenheimer complex is highly delocalized onto both the electronegative oxygen atoms of the nitro group and the pyridine nitrogen. This dramatically lowers the activation energy of the addition step, which is the rate-determining step in SNAr [2].
Figure 1: S_NAr Addition-Elimination Mechanism for 2-Chloro-3-nitropyridine.
Reaction Parameters: Causality & Optimization
To design a self-validating and high-yielding protocol, scientists must manipulate three primary variables: solvent dielectric properties, base selection, and thermal kinetics.
Solvent Effects
-
Polar Protic Solvents (EtOH, MeOH, H₂O/IPA): Protic solvents can hydrogen-bond with the leaving chloride ion and the nitro oxygens in the transition state, stabilizing the Meisenheimer complex. Recent green chemistry advances demonstrate that a 1:1 mixture of H₂O and Isopropanol (IPA) drastically accelerates the reaction. Water increases the bulk dielectric constant, stabilizing the highly polar transition state, while IPA ensures substrate solubility [3].
-
Polar Aprotic Solvents (MeCN, DMF, THF): Aprotic solvents do not strongly solvate anionic nucleophiles, leaving them "naked" and highly reactive. Acetonitrile (MeCN) is the industry standard for room-temperature displacements using highly nucleophilic secondary amines (e.g., piperazine)[4].
Base Selection & Stoichiometry
The displacement of chloride by a neutral amine generates one equivalent of hydrochloric acid (HCl). Unneutralized HCl will rapidly protonate unreacted amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.
-
Excess Amine: For inexpensive or highly reactive amines (e.g., piperazine, methylamine), using 2.0 to 3.0 equivalents is the most efficient method. The excess amine acts as its own acid scavenger.
-
Auxiliary Bases (DIPEA, Et₃N, K₂CO₃): When utilizing valuable or sterically hindered primary amines, 1.0–1.1 equivalents of the nucleophile should be paired with 1.2–2.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃).
The Alpha-Effect and Thermal Control
Nucleophiles possessing adjacent heteroatoms with lone pairs (e.g., hydrazines) exhibit the "alpha-effect," where lone-pair repulsion raises the HOMO energy, making them hyper-nucleophilic. Reactions of 2-chloro-3-nitropyridine with hydrazines are violently exothermic. These must be conducted at strict room temperature (or 0 °C) with dropwise addition to prevent thermal runaway and polysubstitution [5].
Quantitative Data & Reaction Scope
The following table summarizes validated reaction parameters for displacing chloride in 3-nitropyridine derivatives, allowing for rapid comparison of operational conditions.
| Substrate | Nucleophile | Solvent | Base / Additive | Temp (°C) | Time | Typical Yield |
| 2-Chloro-3-nitropyridine | Primary Amines (Alkyl/Aryl) | H₂O-IPA (1:1) | None (Green method) | 80 °C | 2 h | 85–94% |
| 2-Chloro-3-nitropyridine | Piperazine (Excess) | MeCN | Piperazine (3.0 eq) | 25 °C | 4–12 h | >90% |
| 2-Chloro-5-nitropyridine | Aliphatic Amines | Anhydrous EtOH | Et₃N (1.2 eq) | 78 °C (Reflux) | 2–4 h | 80–90% |
| 2-Chloro-3-nitropyridine | Methylhydrazine | MeOH | None | 25 °C (Exothermic) | <1 h | >85% |
| 2-Chloro-3-nitropyridine | Formamides | Neat / Reflux | None | 150 °C | 15 h | ~75% |
Validated Experimental Protocols
The following workflows are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the integrity of the reaction at each critical phase.
Figure 2: Standardized Experimental Workflow for S_NAr Chloride Displacement.
Protocol A: Green Synthesis via H₂O-IPA Medium (Primary Amines)
Optimized for rapid construction of intermediates for imidazo[4,5-b]pyridines.
-
Setup: To a 25 mL round-bottom flask, add 2-chloro-3-nitropyridine (1.0 mmol, 158.5 mg) and suspend in a 1:1 mixture of H₂O and Isopropanol (5.0 mL).
-
Addition: Add the primary amine (1.0 mmol) to the suspension. Stir the mixture for 5 minutes at room temperature.
-
Incubation: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath.
-
Validation Checkpoint: After 1.5 hours, sample the reaction. Perform TLC (Hexanes/EtOAc 3:1). The starting material (UV active, typically Rf ~0.6) should be completely consumed, replaced by a bright yellow/orange spot (product) at a lower Rf.
-
Workup: Cool the mixture to room temperature. In many cases, the N-substituted pyridine-2-amine will spontaneously precipitate. If so, filter the solid and wash with cold water. Otherwise, extract with EtOAc (3 × 10 mL), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Protocol B: Room Temperature Displacement (Piperazine / Delavirdine Intermediate)
Optimized for highly nucleophilic secondary amines in aprotic media.
-
Setup: Dissolve 2-chloro-3-nitropyridine (10.0 mmol, 1.58 g) in anhydrous Acetonitrile (MeCN, 20 mL) under a nitrogen atmosphere.
-
Addition: In a separate vial, dissolve piperazine (30.0 mmol, 2.58 g, 3.0 eq) in MeCN (10 mL). Add this solution dropwise to the reaction flask over 15 minutes. Note: A mild exotherm will occur; maintain at room temperature using a water bath if necessary.
-
Incubation: Stir the reaction continuously at 25 °C for 4 to 12 hours.
-
Validation Checkpoint: Monitor via LC-MS. The product mass [M+H]⁺ = 209.1 should dominate the chromatogram.
-
Workup: Concentrate the MeCN under reduced pressure. Partition the residue between Dichloromethane (DCM, 50 mL) and saturated aqueous NaHCO₃ (30 mL). The excess piperazine partitions into the aqueous layer. Extract the aqueous layer once more with DCM (20 mL). Combine organic layers, dry over Na₂SO₄, and evaporate to yield 1-(3-nitro-2-pyridyl)piperazine.
Protocol C: Exothermic Hydrazine Displacement
Caution: Highly exothermic. Requires strict thermal control.
-
Setup: Suspend 2-chloro-3-nitropyridine (10.0 mmol, 1.59 g) in Methanol (MeOH, 5.0 mL) in a heavy-walled reaction tube or round-bottom flask. Cool the flask to 0 °C in an ice bath.
-
Addition: Slowly and dropwise, add methylhydrazine (40.0 mmol, 2.11 mL, 4.0 eq). Safety Warning: The reaction is heavily exothermic. Rapid addition can cause solvent boiling and pressure buildup.
-
Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Workup: Pour the reaction mixture into distilled H₂O (15 mL). The product, 2-(1-methylhydrazinyl)-3-nitropyridine, will crystallize out of solution. Filter the crystals and wash with cold Diethyl Ether (Et₂O) to obtain the pure product.
References
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega (2018). Available at:[Link]
-
Kinetics and mechanism of the reaction of S,S-diphenylsulfilimine with a series of aryl halides. Journal of the Chemical Society, Perkin Transactions 2 (1997). Available at:[Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (MDPI) (2025). Available at:[Link]
scale-up synthesis procedures for 2-Chloro-5-cyclopropoxy-3-nitropyridine
Application Note: Scalable Process Chemistry for 2-Chloro-5-cyclopropoxy-3-nitropyridine
Executive Summary
This guide details the scale-up synthesis of 2-Chloro-5-cyclopropoxy-3-nitropyridine , a critical heterocyclic intermediate often employed in the development of kinase inhibitors (e.g., c-Met, ALK pathways) and antiviral agents.[1][2] The presence of the cyclopropoxy group at the C5 position introduces specific process challenges, particularly regarding acid stability and alkylation efficiency, while the C2-chloro-C3-nitro motif requires careful regioselective installation to avoid hazardous isomers.[2]
This protocol prioritizes the Amino-Pyridine Route , adapting the robust Organic Syntheses methodology for 5-bromo-substituted pyridines to the cyclopropoxy analogue.[1] This pathway ensures high regiocontrol and scalability, utilizing a Sandmeyer chlorination as the final step to avoid the handling of highly reactive electrophiles in early stages.
Retrosynthetic Analysis & Strategy
The target molecule is disassembled into 2-amino-5-hydroxypyridine , a commercially available and inexpensive starting material.[1] The synthesis hinges on installing the sensitive cyclopropyl ether early (to avoid competing
-
Step 1: Etherification (Critical Quality Attribute): Installation of the cyclopropyl group via Mitsunobu coupling.
-
Step 2: Regioselective Nitration: Electrophilic aromatic substitution directed by the C2-amino group to the C3 position.[1][2]
-
Step 3: Sandmeyer Chlorination: Conversion of the diazonium salt to the chloride using CuCl.
Figure 1: Retrosynthetic disconnection showing the linear assembly strategy.[2]
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-cyclopropoxypyridine
Rationale: Direct alkylation of 5-hydroxypyridines with cyclopropyl bromide is kinetically sluggish due to the high energy barrier of
-
Reagents:
-
Protocol:
-
Charge a glass-lined reactor with 2-amino-5-hydroxypyridine (100 g scale basis),
, and Cyclopropanol in THF (10 vol). -
Cool the mixture to 0–5 °C under
atmosphere. -
Add DIAD dropwise over 2 hours, maintaining internal temperature
. Exotherm Control: This reaction is highly exothermic.[1] -
Allow to warm to 20–25 °C and stir for 12 hours. Monitor by HPLC (Target: <2% SM).
-
Work-up: Concentrate THF. Slurry residue in MTBE/Heptane (1:1) to precipitate triphenylphosphine oxide (TPPO).[1] Filter off TPPO.[1]
-
Extract filtrate with 1M HCl. The product moves to the aqueous phase (protonated pyridine), leaving remaining TPPO and impurities in organics.
-
Basify aqueous layer with NaOH to pH 10 and extract with Ethyl Acetate.[1]
-
Concentrate to yield 2-amino-5-cyclopropoxypyridine as a pale solid.[1][2]
-
Step 2: Synthesis of 2-Amino-5-cyclopropoxy-3-nitropyridine
Rationale: The amino group at C2 strongly directs nitration to the C3 position (ortho) and C5 (para).[2] Since C5 is blocked by the alkoxy group, nitration occurs exclusively at C3. Safety Note: Cyclopropyl ethers can be acid-sensitive.[1] The temperature must be strictly controlled to prevent ring opening.
-
Reagents:
-
Protocol:
-
Charge
to a jacketed reactor and cool to 0 °C . -
Portion-wise add 2-amino-5-cyclopropoxypyridine keeping T < 10 °C. The sulfate salt forms in situ.
-
Cool to -5 °C .
-
Add
dropwise over 1 hour. Critical Parameter: Do not exceed 0 °C. Higher temperatures promote cyclopropane ring cleavage.[1] -
Stir at 0 °C for 1 hour, then slowly warm to 20 °C for 1 hour to complete the rearrangement (if nitramine intermediate forms).
-
Quench: Pour the reaction mixture slowly onto crushed ice/water (10 vol).
-
Adjust pH to 4–5 with 50% NaOH or
(keep T < 20 °C). The product precipitates as a bright yellow solid.[4] -
Filter, wash with cold water, and dry.[2]
-
Yield Expectation: 70–80%.[1]
-
Step 3: Synthesis of 2-Chloro-5-cyclopropoxy-3-nitropyridine (Sandmeyer)
Rationale: Converting the amino group to a chlorine atom activates the pyridine ring for subsequent medicinal chemistry (
-
Reagents:
-
Protocol:
-
Suspend the nitro-amine intermediate in 6M HCl and cool to -5 °C .
-
Add an aqueous solution of
dropwise (sub-surface addition preferred) to form the diazonium salt. Stir for 30 min at 0 °C.-
Visual Check: Solution should become clear/homogeneous.
-
-
In a separate vessel, dissolve CuCl in a small amount of conc. HCl.
-
Add the CuCl solution to the diazonium mixture.
-
Allow the reaction to warm to room temperature (20–25 °C). Nitrogen gas evolution will be vigorous.[1] Ventilation required.[1]
-
Heat to 60 °C for 1 hour to ensure complete conversion.
-
Work-up: Cool to 20 °C. Dilute with water. Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Wash organics with brine, dry (
), and concentrate. -
Purification: Recrystallization from Ethanol/Water or column chromatography if high purity (>99%) is required.[1][2]
-
Process Safety & Engineering Controls
| Hazard Class | Critical Process Parameter (CPP) | Mitigation Strategy |
| Exotherm | Nitration Temperature ( | Strict jacket control; emergency crash cooling; keep T < 5°C to prevent runaway and ring opening. |
| Gas Evolution | Sandmeyer | Controlled addition of CuCl; oversized vent lines; scrubber for NOx fumes.[1][2] |
| Impurity | Triphenylphosphine Oxide (Step 1) | Use of resin-bound phosphines (lab scale) or precipitation/acid-base workup (pilot scale).[1][2] |
| Stability | Cyclopropyl Ether Acid Sensitivity | Avoid prolonged exposure to hot acid; quench nitration immediately upon completion.[1][2] |
Analytical Specifications
-
HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient 5%->95%.[1][2]
-
NMR Verification (
, 400 MHz):
References
-
Preparation of 5-Bromo-2-chloro-3-nitropyridine (Analogue Protocol)
-
Mitsunobu Reaction on Pyridinols
-
Synthesis of 2-Chloro-5-nitropyridine Derivatives
-
Cyclopropyl Ether Stability
Sources
- 1. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-cyclopropoxy-3-nitropyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-cyclopropoxy-3-nitropyridine. This key intermediate is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2,3-dichloro-5-nitropyridine and cyclopropanol. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and optimize reaction yield and purity.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The formation of 2-Chloro-5-cyclopropoxy-3-nitropyridine proceeds through the displacement of the chlorine atom at the C5 position of 2,3-dichloro-5-nitropyridine by the cyclopropoxide anion. The reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further activated by the strong electron-withdrawing nitro group (-NO2) at the C3 position.[1][2] This activation is crucial for the initial attack by the nucleophile, which is the rate-determining step of the SNAr mechanism.[3][4]
Troubleshooting Guide: Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Question 1: Why is my reaction yield consistently low or the reaction fails to proceed to completion?
Low or no yield is the most common issue and can be attributed to several factors. A systematic approach is required for diagnosis.
Answer:
Several factors can lead to poor conversion. Let's break down the most likely culprits:
-
Insufficient Ring Activation & Regioselectivity: While the nitro group strongly activates the pyridine ring, the SNAr reaction on 2,3-dichloro-5-nitropyridine involves two potential leaving groups (chlorine atoms). The nucleophilic attack is generally favored at the position that best stabilizes the negative charge in the intermediate Meisenheimer complex.[4] In this case, attack at C5 is desired. If reaction conditions are not optimal, the reaction may be sluggish or favor undesired pathways.
-
Base and Nucleophile Generation: The active nucleophile is the cyclopropoxide anion, generated in situ by reacting cyclopropanol with a suitable base.
-
Inadequate Base Strength: If the base is not strong enough to deprotonate cyclopropanol effectively, the concentration of the active nucleophile will be too low. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices for generating alkoxides.
-
Moisture: The presence of water will consume the base and protonate the cyclopropoxide, quenching the reaction. Ensure all reagents and solvents are anhydrous.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: SNAr reactions often require heating to overcome the activation energy barrier associated with disrupting the ring's aromaticity.[1] If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to decomposition and side-product formation.
-
Solvent Choice: The solvent plays a critical role in solubilizing reactants and stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents like DMSO, DMF, and Acetonitrile are generally preferred for SNAr reactions.[2]
-
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Action |
| Low or No Conversion | 1. Insufficiently strong or stoichiometric amount of base. | Use a strong base like NaH or t-BuOK (1.1-1.5 equivalents). Ensure anhydrous conditions. |
| 2. Low reaction temperature. | Gradually increase the reaction temperature, monitoring for product formation and decomposition via TLC or HPLC. | |
| 3. Inappropriate solvent. | Use a polar aprotic solvent such as DMF or DMSO to ensure solubility and stabilize intermediates.[2] | |
| 4. Deactivated nucleophile due to moisture. | Dry solvents and reagents thoroughly. Handle hygroscopic bases in a glovebox or under an inert atmosphere. | |
| Multiple Spots on TLC/HPLC (Impurity Formation) | 1. Reaction temperature is too high. | Lower the temperature. Run a temperature screen to find the optimal balance between reaction rate and purity. |
| 2. Formation of the C2-substituted regioisomer. | This is less likely due to electronics but can be influenced by conditions. Re-evaluate base and solvent choice. | |
| 3. Decomposition of starting material or product. | Reduce reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed. | |
| Difficult Purification | 1. Unreacted starting material. | Drive the reaction to completion by optimizing temperature, time, or base stoichiometry. |
| 2. Formation of polar impurities. | Incorporate an aqueous wash (e.g., with saturated aq. NaHCO3 or brine) during the work-up to remove ionic byproducts.[5] | |
| 3. Co-eluting impurities during chromatography. | Experiment with different solvent systems for column chromatography (e.g., ethyl acetate/hexane gradients).[6] Recrystallization may also be an effective alternative. |
Question 2: My analysis shows the presence of multiple products. How can I improve the selectivity?
Answer:
The primary cause of multiple products is either the formation of a regioisomer (substitution at the C2 position) or degradation.
-
Regioisomerism: The electronic influence of the nitro group strongly directs substitution to the C5 (para) position over the C2 (ortho) position. However, harsh conditions could potentially lead to a loss of selectivity. Using the mildest effective conditions (lowest possible temperature, careful choice of base) will maximize the desired regioselectivity.
-
Side Reactions: The nitro group itself can sometimes participate in side reactions under strongly basic or high-temperature conditions. Monitoring the reaction progress and stopping it once the starting material is consumed is critical to prevent the formation of degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for this reaction? The reaction proceeds via a two-step addition-elimination mechanism known as SNAr.[3]
-
Addition: The cyclopropoxide anion attacks the electron-deficient carbon at the C5 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate called a Meisenheimer complex.[4]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final product. The first step, the nucleophilic attack, is typically the rate-determining step.[3]
Q2: How do I select the optimal solvent? Polar aprotic solvents are highly recommended. They can solvate the cation of the base (e.g., Na+) without strongly solvating the nucleophilic anion, thus enhancing its reactivity. Solvents like DMSO and DMF are excellent choices due to their high dielectric constants, which help stabilize the charged intermediate.[2]
Q3: What work-up and purification procedure is most effective? A standard procedure involves cooling the reaction mixture, carefully quenching it with a proton source like saturated aqueous ammonium chloride, and then extracting the product into an organic solvent like ethyl acetate.[1][6] The organic layer should then be washed with water and brine to remove residual solvent and salts.[5] Purification is typically achieved through silica gel column chromatography using a gradient of ethyl acetate in hexane or by recrystallization.[6]
Q4: What are the primary safety concerns?
-
Starting Materials: 2,3-dichloro-5-nitropyridine is a hazardous substance.[7] Always consult the Safety Data Sheet (SDS) before use.
-
Reagents: Sodium hydride (NaH) is highly flammable and reacts violently with water. It must be handled under an inert atmosphere (e.g., Nitrogen or Argon). Phosphorus oxychloride (POCl3), which may be used in the synthesis of the starting material, is highly corrosive and toxic.[5][8]
-
General Precautions: Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Visualized Troubleshooting Workflow
The following diagram provides a logical decision tree for troubleshooting low-yield issues in the synthesis.
Caption: Decision tree for troubleshooting low yield.
Representative Experimental Protocol
This protocol is a representative example based on established principles of SNAr reactions and may require optimization for your specific laboratory conditions.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous Dimethylformamide (DMF, 10 mL).
-
Nucleophile Generation: Under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to the flask. Cool the suspension to 0°C using an ice bath.
-
Addition of Alcohol: Slowly add cyclopropanol (1.0 eq.) dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Addition of Electrophile: Dissolve 2,3-dichloro-5-nitropyridine (1.0 eq.) in a minimal amount of anhydrous DMF and add it to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature and carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
References
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Google Patents.
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents.
- CN111170933A - Preparation method of 2-chloro-5-nitropyridine. Google Patents.
-
Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Available at: [Link]
- EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Google Patents.
-
Nucleophilic Aromatic Substitution. University of Babylon. Available at: [Link]
- Preparation of 2-chloro-5-methylpyridine. Google Patents.
-
Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. Available at: [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. ACS Publications. Available at: [Link]
-
Nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
2,3-diaminopyridine. Organic Syntheses. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Recrystallization Guide for 2-Chloro-5-cyclopropoxy-3-nitropyridine
Topic: solvent selection for recrystallization of 2-Chloro-5-cyclopropoxy-3-nitropyridine
Case ID: REC-1243350 Compound: 2-Chloro-5-cyclopropoxy-3-nitropyridine (CAS: 1243350-30-2) Classification: Pyridine Intermediate / Kinase Inhibitor Scaffold[1][2]
Executive Summary & Compound Profile
User Query: "What is the optimal solvent system for recrystallizing 2-Chloro-5-cyclopropoxy-3-nitropyridine to achieve >98% purity?"
Technical Synthesis: This compound presents a unique purification challenge due to the conflicting polarity of its substituents: the nitro group (C3) and pyridine nitrogen confer polarity, while the cyclopropoxy group (C5) and chloro substituent (C2) add significant lipophilicity.[1][2]
Unlike simple nitropyridines which recrystallize readily from ethanol, the cyclopropyl ether moiety increases the risk of "oiling out" (liquid-liquid phase separation) before crystallization occurs.[1][2] Furthermore, the 2-chloro position is activated by the ortho-nitro group, making the molecule susceptible to nucleophilic aromatic substitution (
Physicochemical Profile
| Property | Characteristic | Implication for Recrystallization |
| State | White to Light Yellow Powder | Solid-liquid equilibrium is viable.[1][2] |
| Lipophilicity | Moderate to High | Low solubility in water; high solubility in DCM/EtOAc.[1][2] |
| Reactivity | Activated 2-Cl | Risk: Avoid refluxing in basic alcohols (transesterification risk).[1][2] |
| Thermal | Low-Melting Solid (Est. <100°C) | Risk: Oiling out if cooling is too rapid.[1][2] |
Solvent Selection Matrix
We recommend a Binary Solvent System (Solvent/Anti-Solvent) over a single solvent to maximize yield and control the crystallization rate.[1][2]
Primary Recommendation: Ethyl Acetate / n-Heptane[1][2]
-
Role: Standard Purification (Removal of non-polar byproducts and tars).[1][2]
-
Mechanism: The compound is highly soluble in hot Ethyl Acetate (EtOAc).[1][2] n-Heptane acts as the anti-solvent to drive precipitation upon cooling.[1][2]
-
Why: Chemically inert toward the 2-chloro moiety; excellent rejection of polar nitro-tars.[1][2]
Secondary Recommendation: Isopropanol (IPA)[1][2]
-
Role: Polarity-based Purification (Removal of inorganic salts or very polar impurities).[1][2]
-
Why: IPA has a higher boiling point than ethanol, allowing for better dissolution, but is less nucleophilic than methanol.[1][2]
Solvents to Avoid
-
Methanol: Too nucleophilic; risk of methoxy-substitution at C2 under reflux.[1][2]
-
Water: Compound is insoluble; causes immediate, uncontrolled precipitation (oiling) if used as an anti-solvent.[1][2]
-
Diethyl Ether: Boiling point too low for effective dissolution of crude material.[1][2]
Decision Logic & Workflow (Visualized)
Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent system based on impurity profile and physical risks.
Step-by-Step Protocol (Ethyl Acetate / Heptane)
Objective: Purify 10g of crude 2-Chloro-5-cyclopropoxy-3-nitropyridine.
-
Dissolution:
-
Clarification (Optional but Recommended):
-
Crystallization:
-
Cooling & Growth:
-
Isolation:
-
Drying:
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This is common with cyclopropyl ethers due to their flexibility and lower melting points.[1][2]
-
Fix: Your solution is likely too concentrated or cooled too fast.[1][2] Reheat the mixture until it is a single phase. Add a small amount of pure solvent (EtOAc).[1][2] Let it cool very slowly. Add a seed crystal when the temperature is just below the saturation point (~40-45°C).[1][2]
Q2: Can I use Ethanol instead of Ethyl Acetate? A: Yes, but with caution. Ethanol is a viable solvent, but because the 2-chloro position is activated by the 3-nitro group, prolonged heating in ethanol (especially if traces of base are present) can lead to the formation of 2-ethoxy-5-cyclopropoxy-3-nitropyridine (an impurity).[1][2] Ethyl Acetate is non-nucleophilic and safer for this specific scaffold.[1][2]
Q3: The crystals are yellow.[1][2] Is this normal? A: Pure 2-Chloro-5-cyclopropoxy-3-nitropyridine should be white to off-white.[1][2] A strong yellow color indicates retained nitro-impurities.[1][2]
-
Fix: Perform the Activated Carbon step described in the protocol. If the color persists, recrystallize a second time using Isopropanol (IPA).[2]
Q4: What is the expected yield? A: A typical recrystallization yield for this class of compounds is 75-85% .[1][2] If yield is lower, check the mother liquor; you may have used too much solvent.[1][2] If yield is >95%, you likely trapped impurities or solvent (solvate formation).[1][2]
References
-
General Nitropyridine Purification: Synthesis and recrystallization of 2-chloro-3-nitropyridine derivatives. Acta Crystallographica Section E. Retrieved from [Link]
-
Process Chemistry Context: Preparation of Aminopyridine Derivatives (Kinase Inhibitor Intermediates). WO2024182404A1.[1][2] Retrieved from [1][2]
Sources
minimizing side reactions during reduction of 3-nitropyridine derivatives
Ticket ID: #NR-3PYR-RED-001 Subject: Minimizing Side Reactions & Protocol Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The 3-Nitropyridine Challenge
Reducing 3-nitropyridine derivatives is distinct from standard nitrobenzene reductions due to the electron-deficient nature of the pyridine ring. This creates three specific failure modes:
-
Catalyst Poisoning: The pyridine nitrogen (especially as the amine product forms) coordinates strongly to metal surfaces (Pd, Pt), arresting the reaction at the hydroxylamine intermediate.
-
Ring Hydrogenation: The electron-deficient ring is susceptible to over-reduction, yielding piperidines, especially under acidic conditions or high pressure.
-
Dehalogenation: If halogens (Cl, Br, I) are present, oxidative addition into the C-X bond often competes with nitro reduction on Pd surfaces.
This guide provides self-validating protocols and troubleshooting logic to navigate these issues.
Method Selection Workflow
Before starting, select the correct protocol based on your substrate's functional group profile.[1]
Caption: Decision logic for selecting the optimal reduction strategy based on functional group tolerance.
Core Protocols
Protocol A: Modified Catalytic Hydrogenation (Pd/C)
Best for: Clean substrates, scale-up, and non-halogenated pyridines.
The "Poisoning" Fix: Standard Pd/C often stalls at 50% conversion (hydroxylamine stage) because the aminopyridine product poisons the catalyst. Solution: Run the reaction in Methanol rather than Ethanol (better solubility prevents coating) and consider higher catalyst loading (10 wt%) or specific additives.
| Parameter | Specification | Rationale |
| Catalyst | 10% Pd/C (Type 487 or equivalent) | High surface area needed. |
| Solvent | Methanol (0.1 M concentration) | Ethanol often leads to lower rates due to solubility issues of intermediates. |
| Pressure | 1-3 bar (Balloon to Low Pressure) | High pressure (>5 bar) risks ring reduction to piperidine. |
| Additive | None (initially) | If stalling occurs, add 1 eq. of acetic acid to protonate the pyridine nitrogen, preventing catalyst binding. |
Step-by-Step:
-
Dissolve substrate in Methanol. Degas with N2.
-
Add Pd/C (10 wt% of substrate mass) under inert flow.
-
Purge with H2 (balloon or shaker).
-
Critical Check: Monitor H2 uptake. If uptake stops at 2 equivalents (hydroxylamine stage), add 1-2 mL Acetic Acid.
-
Filter through Celite immediately upon completion to prevent air-oxidation of unstable amines.
Protocol B: Iron-Mediated Reduction (Fe/AcOH)
Best for: Halogenated pyridines (Cl, Br, I) and avoiding over-reduction.
The "Emulsion" Fix: The classic "Béchamp reduction" creates a gelatinous iron sludge that traps product. Solution: The EDTA/Rochelle Salt Workup .
Step-by-Step:
-
Suspend 3-nitropyridine derivative (1 eq) and Iron powder (325 mesh, 4-5 eq) in Ethanol/Water (4:1 ratio).
-
Add Glacial Acetic Acid (5-6 eq) dropwise.
-
Heat to 60-70°C. Do not reflux violently unless necessary; gentle heat preserves labile groups.
-
Monitor by LCMS.[2] The reaction is usually fast (1-2 hours).
-
The Smart Workup:
-
Dilute with Ethyl Acetate.[1]
-
Crucial Step: Add a saturated solution of Rochelle Salt (Potassium Sodium Tartrate) or Disodium EDTA . Stir vigorously for 30 minutes.
-
Result: The iron sludge will solubilize/complex into the aqueous layer, leaving a clean organic separation.
-
Filter through a Celite pad if any solids remain.
Troubleshooting Guide (FAQ)
Issue 1: "My Chlorine/Bromine atom disappeared!"
Diagnosis: Hydrodehalogenation. On Pd surfaces, the C-X bond (especially C-Br and C-I) undergoes oxidative addition faster than nitro reduction. Fixes:
-
Switch Catalyst: Use 5% Pt/C (Sulfided) . The sulfur poisons the highly active sites responsible for C-X cleavage but leaves nitro-reduction sites active [1].
-
Add an Inhibitor: If you must use Pd/C, add 0.5 equivalents of Diphenylsulfide or Ethylenediamine to the reaction mixture. These bind to the catalyst and dampen its activity [2].[2]
-
Switch Method: Move to Protocol B (Fe/AcOH) or SnCl2. Metals in oxidation state 0 (Fe, Zn) or II (Sn) rarely effect oxidative addition into C-X bonds under these conditions.
Issue 2: "I isolated the Piperidine (fully saturated ring)."
Diagnosis: Over-reduction. The pyridine ring is electron-deficient and prone to hydrogenation, especially if the reaction runs too long or under high pressure. Fixes:
-
Lower Pressure: Strictly use 1 atm (balloon) H2.
-
Poison the Catalyst: Use "Lindlar-type" logic. Add a trace of Thiophene or use a lower activity catalyst like Pd/Al2O3 instead of Pd/C.
-
Stop Early: Monitor H2 uptake precisely. Stop exactly at 3 equivalents of H2.
Issue 3: "The reaction stalled at the Hydroxylamine (M-16 peak)."
Diagnosis: Catalyst poisoning. The product (aminopyridine) is a better ligand for Palladium than the starting material. Fixes:
-
Acidic Boost: Add 1-2 equivalents of HCl or AcOH. Protonating the pyridine nitrogen (Py-H+) prevents it from binding to the Pd surface [3].
-
Fresh Catalyst: Filter the reaction mixture to remove the "dead" catalyst and add a fresh batch (5 wt%) to finish the last 10% of conversion.
Issue 4: "I see a red/orange impurity (Azo compound)."
Diagnosis: Condensation of the Nitroso intermediate with the Amine product. This happens under basic conditions or high concentrations. Fixes:
-
Dilution: Run the reaction more dilute (0.05 M).
-
Avoid Base: Ensure the reaction is neutral or slightly acidic. Never run these hydrogenations in basic media (e.g., with TEA) unless necessary, as base promotes azo coupling [4].
Mechanistic Visualization
Understanding the competition on the catalyst surface is key to control.
Caption: Competitive reaction pathways on Palladium surfaces. Additives selectively block the red (Dehalogenation) pathway.
References
-
Selective Reduction of Nitro Compounds: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003. Link
-
Suppression of Dehalogenation: Sajiki, H., et al. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison." Chem. Pharm. Bull., 2003. Link
-
Iron Reduction Protocols: Owsley, D. C., & Bloomfield, J. J.[4] "Reduction of Nitro Compounds with Iron/Acetic Acid."[1][3][4] Synthesis, 1977.[4]
-
Catalyst Poisoning Mechanisms: Maxted, E. B. "The Detoxication of Catalyst Poisons." Journal of the Chemical Society, 1948. Link
-
Workup Strategies: BenchChem Technical Notes. "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." Link
Sources
troubleshooting low reactivity in SNAr of 2-Chloro-5-cyclopropoxy-3-nitropyridine
Technical Support Center: Reactivity Guide for 2-Chloro-5-cyclopropoxy-3-nitropyridine
Case ID: SNAr-2C5C3N-LowReact Subject: Troubleshooting Low Reactivity & Optimization Strategies Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic: Why is the reaction stalled?
User Query: "I am attempting to displace the 2-chloro group with a primary amine, but conversion is <10% even after 24 hours. The starting material is unreactive. Why?"
Technical Analysis: The low reactivity is intrinsic to the "Push-Pull" electronic conflict within your substrate. While the 3-nitro group activates the ring (pull), the 5-cyclopropoxy group strongly deactivates it (push).
-
The Conflict: The SNAr mechanism requires the formation of a Meisenheimer complex.[1] The 3-nitro group stabilizes this anionic intermediate via resonance.[1][2] However, the 5-alkoxy group is a strong Electron Donating Group (EDG) by resonance (+M effect).
-
The Orbital Problem: The lone pair on the cyclopropoxy oxygen donates electron density into the pyridine ring, specifically increasing the electron density at the C2 and C4 positions. This raises the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the C2 reaction center, making it a poor electrophile for the incoming nucleophile.
Visualizing the Electronic Conflict:
Caption: Figure 1. The "Push-Pull" electronic conflict. The +M resonance donation from the 5-cyclopropoxy group counteracts the activation provided by the 3-nitro group, raising the activation energy for nucleophilic attack.
Optimization Protocol: Forcing the SNAr
User Query: "Standard conditions (EtOH/Et3N, Reflux) are failing. How can I force this reaction?"
Recommendation: You must switch from "kinetic" conditions to "thermodynamic" forcing conditions. The deactivation from the cyclopropoxy group requires a higher energy input and a solvent that maximizes the nucleophile's activity.
Step-by-Step Optimization Guide:
-
Solvent Switch (Critical):
-
Stop using: Ethanol, THF, or DCM. These solvents do not sufficiently stabilize the polar transition state or separate ion pairs.
-
Start using: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).
-
Reasoning: These dipolar aprotic solvents solvate the cation (e.g., Na+, H+ of amine salt) but leave the nucleophilic anion "naked" and highly reactive.
-
-
Base Selection:
-
Primary Choice: DIPEA (Diisopropylethylamine). Use 2.0–3.0 equivalents. It acts as a proton sponge without competing as a nucleophile.
-
Secondary Choice (for weak nucleophiles): K2CO3 or Cs2CO3. Cesium is particularly effective due to the "Cesium Effect" (higher solubility in organic solvents).
-
-
Temperature Profile:
-
Start at 80°C .
-
If <50% conversion after 4 hours, ramp to 120°C .
-
Warning: Do not exceed 140°C to avoid thermal decomposition of the cyclopropyl ether (see Section 4).
-
Experimental Data: Solvent Effect on Rate
| Solvent | Dielectric Constant ( | Relative Rate (Est.) | Recommendation |
| THF | 7.5 | 1 (Baseline) | Avoid (Too slow) |
| Ethanol | 24.5 | 5 | Avoid (H-bonding deactivates Nu) |
| DMF | 36.7 | 50 | Good (Watch for decomposition >130°C) |
| DMSO | 46.7 | 200 | Excellent (Best for unreactive substrates) |
| NMP | 32.2 | 180 | Excellent (High thermal stability) |
Alternative Methodology: The Buchwald-Hartwig Workaround
User Query: "I've tried DMSO at 120°C, but the reaction is messy or still too slow. What is the alternative?"
Recommendation: If the electronic deactivation is too strong for SNAr, you must bypass the electronic requirement entirely by using Palladium-Catalyzed Buchwald-Hartwig Amination . This method relies on oxidative addition (sensitive to steric/electronics but less so than SNAr) and reductive elimination.
Recommended Protocol (Buchwald-Hartwig):
-
Catalyst: Pd2(dba)3 (2-5 mol%) or Pd(OAc)2.
-
Ligand: BrettPhos or XantPhos .
-
Why: These bulky, electron-rich phosphine ligands facilitate the oxidative addition into electron-rich aryl chlorides (like your deactivated pyridine).
-
-
Base: Cs2CO3 or NaOtBu.
-
Solvent: 1,4-Dioxane or Toluene (anhydrous).
-
Temperature: 100°C.
Decision Logic for Method Selection:
Caption: Figure 2. Decision Matrix for selecting between SNAr and Palladium-catalyzed amination based on nucleophile sterics and initial reaction success.
Substrate Stability & FAQ
Q: Will the cyclopropyl group survive these conditions? A: Generally, yes . Cyclopropyl ethers are stable under basic conditions (SNAr).
-
Risk Factor:[3][4][5][6] They are sensitive to acid (which causes ring opening to the alcohol/ketone) and radicals . Ensure your workup is neutral or basic. Avoid using strong Lewis acids.
-
Thermal Limit: Prolonged heating >140°C in the presence of nucleophiles can sometimes trigger ring opening via an SN2 attack on the cyclopropyl methylene, though this is rare compared to aromatic substitution.
Q: I see a byproduct with M+16 mass. What is it? A: This is likely the hydrolysis product (2-hydroxy-5-cyclopropoxy-3-nitropyridine).
-
Cause: Wet solvent (DMSO is hygroscopic). The hydroxide ion is a better nucleophile than your amine.
-
Fix: Use anhydrous DMSO and store reagents under argon. Add molecular sieves to the reaction vessel.
Q: Can I use microwave irradiation? A: Yes, highly recommended. Microwave heating allows you to reach 150°C for short bursts (10-30 mins), providing the activation energy needed to overcome the 5-alkoxy deactivation without subjecting the cyclopropyl ring to prolonged thermal stress.
References
-
Mechanism of SNAr in Pyridines
- Study: "Nucleophilic Aromatic Substitution: SNAr." Chemistry Steps.
- Relevance: Defines the addition-elimination mechanism and the necessity of EWG stabiliz
-
Source:
-
Electronic Effects on Reactivity
- Study: "A generally applicable quantitative reactivity model for nucleophilic arom
- Relevance: Quantifies how electron-donating groups (like alkoxy)
-
Source:
-
Alternative Method (Buchwald-Hartwig)
- Study: "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" PMC (NIH), 2012.
- Relevance: Compares SNAr vs. Pd-catalysis for chloropyridines, highlighting that deactivated pyridines often require Pd catalysis (e.g., Buchwald-Hartwig) when SNAr fails.
-
Source:
-
Cyclopropyl Ether Stability
- Study: "Improved Access to Cyclopropanol via Supply-Centered Synthesis." ChemRxiv.
- Relevance: Discusses the stability of cyclopropyl ethers in SNAr conditions and their resistance to base-medi
-
Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physicsforums.com [physicsforums.com]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification & Troubleshooting for Crude 2-Chloro-5-cyclopropoxy-3-nitropyridine
Welcome to the Technical Support Center for heterocyclic drug development intermediates. This guide is specifically engineered for researchers and process chemists tasked with the purification of 2-Chloro-5-cyclopropoxy-3-nitropyridine (CAS: 1243350-30-2)[1].
Synthesizing highly functionalized nitropyridines often yields complex crude mixtures. Due to the strong electron-withdrawing nature of the nitro group, the pyridine ring is highly activated, making it susceptible to side reactions such as unwanted nucleophilic aromatic substitution (
Impurity Profiling & Causality (Quantitative Data)
Before troubleshooting, it is critical to understand why specific impurities form during the synthesis (typically via the alkylation of 2-chloro-5-hydroxy-3-nitropyridine or
Table 1: Quantitative Impurity Profile & Removal Strategies
| Impurity Type | Chemical Structure / Name | Causality (Origin) | MW ( g/mol ) | LC-MS Detection | TLC | Optimal Removal Strategy |
| Target Product | 2-Chloro-5-cyclopropoxy-3-nitropyridine | Successful Synthesis | 214.61 | m/z 215[M+H]+ | 0.40 | N/A |
| Unreacted SM | 2-Chloro-5-hydroxy-3-nitropyridine | Incomplete alkylation | 174.54 | m/z 173 [M-H]- | 0.10 | Chemoselective Base Wash |
| Hydrolysis | 5-Cyclopropoxy-3-nitropyridin-2-ol | Adventitious water attacking the activated C2-chloro position | 196.16 | m/z 195 [M-H]- | 0.05 | Silica Gel Chromatography |
| Over-Alkylation | 2,5-Dicyclopropoxy-3-nitropyridine | Excess cyclopropoxide attacking the C2 position via | 236.23 | m/z 237 [M+H]+ | 0.65 | Cloud-Point Recrystallization |
Troubleshooting FAQs
Q1: My crude NMR shows a significant amount of 5-cyclopropoxy-3-nitropyridin-2-ol. How did this form, and how do I remove it?
A1: The C2-chloro group on the nitropyridine ring is exceptionally activated toward nucleophilic attack due to the synergistic electron-withdrawing effects of the ortho-nitro group and the para-ring nitrogen[2]. If your reaction mixture contained adventitious water, or if you utilized an aqueous workup that was too basic, hydroxide ions readily displaced the chloride.
Resolution: This hydrolysis product is highly polar. It can be removed via flash chromatography. Alternatively, because the resulting pyridinol tautomerizes to a pyridone with a slightly acidic proton, washing the organic layer with a mild aqueous base (e.g., 5%
Q2: I am observing a lipophilic byproduct with m/z 237[M+H]+ in my LC-MS that co-elutes with my product. What is the best approach? A2: This mass corresponds to 2,5-dicyclopropoxy-3-nitropyridine, an over-alkylation byproduct. Because this molecule is neutral and highly lipophilic, liquid-liquid extraction will not remove it, and it closely tracks the target product on silica gel. Resolution: The most effective removal strategy is recrystallization from an isopropanol/heptane matrix. The differential steric bulk and crystal packing energies between the mono- and di-substituted pyridine rings allow the target product to selectively crystallize while the impurity remains dissolved in the mother liquor.
Q3: Why does my crude reaction mixture turn dark red/brown, and does this indicate product degradation? A3: Electron-deficient 3-nitropyridines are notorious for forming intensely colored Meisenheimer complexes or undergoing single-electron transfer (SET) side reactions in the presence of strong bases[3]. While visually alarming, these polymeric impurities often constitute <2% of the total mass. Resolution: Filter the crude organic extract through a 1-inch pad of Celite and activated charcoal prior to chromatography to strip out these colored polymers.
Standardized Purification Workflows
The following protocols are designed as a sequential, self-validating system to ensure absolute purity.
Fig 1. Step-by-step purification workflow for crude 2-chloro-5-cyclopropoxy-3-nitropyridine.
Protocol A: Chemoselective Liquid-Liquid Extraction
Objective: Remove unreacted phenolic starting materials and polar hydrolysis byproducts.
-
Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Wash the organic layer with saturated aqueous
(3 x 50 mL). Causality: The of the unreacted 5-hydroxy group is lowered to ~6.5 by the electron-withdrawing nitro and chloro groups. (pH ~8) selectively deprotonates this impurity, partitioning it into the aqueous phase without degrading the neutral target product. -
Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Self-Validation Checkpoint: Acidify the combined aqueous washes to pH 2 with 1M HCl and extract with a small volume of EtOAc. Spot this extract on a TLC plate; if no UV-active spots are visible, the extraction was 100% efficient.
Protocol B: Flash Column Chromatography
Objective: Isolate the target compound from structurally similar regioisomers.
-
Dry-load the concentrated crude onto silica gel (1:3 ratio of crude mass to silica mass) by dissolving in a minimum amount of dichloromethane, adding silica, and evaporating to a free-flowing powder.
-
Pack a column with stationary phase using 100% Hexane.
-
Elute using a step gradient of Hexane:EtOAc (Start at 95:5, increase to 80:20).
-
Self-Validation Checkpoint: Pool fractions based on TLC (
~0.40). Before bulk evaporation, take a 1 mL aliquot, evaporate it to dryness, and obtain an LC-MS to verify the strict absence of the m/z 237 (over-alkylation) peak.
Protocol C: Cloud-Point Recrystallization (Final Polishing)
Objective: Achieve >99% purity by removing trace lipophilic impurities.
-
Dissolve the chromatographed solid in a minimum volume of hot isopropanol (approx. 3-5 mL/g) at 70°C.
-
Slowly add heptane dropwise while maintaining stirring and heat, until the solution becomes slightly turbid (the cloud point).
-
Add exactly one drop of isopropanol to clear the solution, then remove from heat.
-
Allow the flask to cool to room temperature slowly over 2 hours to promote the growth of large, pure crystal lattices. Transfer to an ice bath (0-5°C) for 1 hour to maximize yield.
-
Filter the resulting pale yellow crystals via vacuum filtration and wash with ice-cold heptane.
-
Self-Validation Checkpoint: Measure the melting point of the dried crystals. A sharp melting point range (
1.5°C variance) confirms the total exclusion of lipophilic impurities from the crystal lattice.
References
-
Beilstein Journal of Organic Chemistry. "Supporting Information: Synthesis and reactivity of 2-chloro-4-methyl-3-nitropyridine and related compounds". Beilstein Journals, 2020. URL: [Link]
-
Royal Society of Chemistry. "Relaxation of the rigid backbone of an oligoamide-foldamer-based α-helix mimetic: handling and reactivity of 2,6-dichloro-3-nitropyridine". Organic & Biomolecular Chemistry, 2012. URL: [Link]
Sources
Technical Support Center: Thermal Instability of Nitropyridine Compounds
The following Technical Support Guide is designed for researchers and process chemists handling nitropyridine compounds. It prioritizes mechanistic understanding and self-validating safety protocols over generic advice.
Status: Active | Topic: Thermal Hazards & Runaway Prevention | Audience: R&D / Process Safety
The Core Hazard: "Deceptive Stability"
Nitropyridines (2-, 3-, and 4-isomers, and their N-oxides) present a unique safety paradox. Unlike simple nitrobenzenes, the electron-deficient pyridine ring lowers the activation energy for nucleophilic attack and decomposition. Many of these compounds are stable at room temperature but exhibit autocatalytic decomposition once a threshold temperature (often lower than the boiling point) is reached.
The Mechanism of Failure: The primary decomposition pathway often involves the Nitro-Nitrite Rearrangement , followed by homolytic cleavage of the N-O bond. This generates highly reactive alkoxy radicals and nitrogen oxides (NOx), which further catalyze the decomposition of the remaining bulk material.
Visualization: Decomposition Pathway
The following diagram illustrates the theoretical failure mode for nitroaromatics/nitropyridines, leading to thermal runaway.
Quantitative Thermal Data & Thresholds
The following data aggregates specific thermal stability points. Note: T_onset values are highly dependent on purity and heating rate. Always treat these as upper limits.
| Compound | T_onset (Exotherm) | Energy of Decomp.[1][2][3] (-ΔH) | Critical Hazard Note |
| 4-Nitropyridine N-oxide | ~130°C (in mixtures) | High (>500 J/g estimated) | Explosion Risk: Violent explosion reported when mixed with reducing agents or heated with specific esters above 130°C [1]. |
| 2-Methoxyamino-3,5-dinitropyridine | ~132°C | ~315 J/g | Melts at 126°C; decomposition follows immediately in the liquid phase [2]. |
| 3-Nitropyridine | >200°C (Pure) | Moderate | Generally more stable than 4-isomer, but sensitive to shock/friction if dry. |
| General Nitropyridines | 180–250°C | 1500–3000 J/g | High energy release potential. T_onset drops significantly with base catalysis [3]. |
Critical Warning: Never rely on literature melting points as a limit for stability. Many nitropyridines decompose at or just above their melting point.
Troubleshooting & Experimental Protocols
Q1: How do I validate the safety of a new nitropyridine synthesis?
The "Self-Validating" Protocol: Do not scale up without this three-step data hierarchy.
-
Level 1: DSC Screening (Differential Scanning Calorimetry)
-
Protocol: Run 2–5 mg sample in a gold-plated high-pressure crucible (to prevent evaporation masking decomposition).
-
Settings: Ramp 5°C/min from 30°C to 400°C.
-
Fail Criteria: Any exotherm detected within 50°C of your maximum process temperature.
-
-
Level 2: ARC (Accelerating Rate Calorimetry)
-
Why: DSC underestimates the onset temperature due to heat loss. ARC simulates a "worst-case" adiabatic plant environment.
-
Protocol: "Heat-Wait-Search" mode. Detect self-heating rates as low as 0.02°C/min.
-
-
Level 3: Stability at Hold
-
Protocol: Hold the sample at your intended process temperature for 24 hours in the DSC/ARC to check for induction periods (autocatalysis).
-
Visualization: Safety Decision Logic
Use this workflow to determine if a reaction is safe to proceed.
Q2: My reaction mixture turned dark brown/black. Is this normal?
Immediate Action: Quench and Cool.
-
Diagnosis: Darkening often indicates the formation of Meisenheimer complexes or radical species, precursors to "tarry" decomposition products.
-
Mechanism: In the presence of bases (amines, hydroxide), nitropyridines are susceptible to nucleophilic attack at the ring carbon, leading to ring opening or polymerization.
-
Troubleshooting:
-
Check your cooling system. Is the internal temperature stable?
-
Verify the addition rate of any base. High local concentrations of base can trigger rapid decomposition [3].
-
Q3: Can I distill nitropyridines to purify them?
Strictly Avoid if Possible.
-
Risk: Distillation concentrates the product and applies heat, the two triggers for runaway.
-
Alternative: Use crystallization or column chromatography.
-
If Distillation is Mandatory:
-
Must have DSC data confirming stability at least 50°C above the bath temperature.
-
Never distill to dryness. The residue often contains unstable polynitro byproducts or concentrated N-oxides which are shock-sensitive.
-
Emergency Response & Storage
Storage Guidelines
-
Temperature: Store below 25°C. For N-oxides or dinitro-derivatives, refrigerated storage (2–8°C) is recommended.
-
Segregation: Isolate from reducing agents (hydrides, sulfides), strong bases, and oxidizers. The reaction of 4-nitropyridine N-oxide with reducing agents is a known explosion hazard [1].
-
Shelf Life: Discard if crystal formation changes (e.g., needles to powder) or if pressure builds in the container (check septum curvature).
Emergency Procedures (Thermal Runaway)
If a reactor shows uncontrolled temperature rise:
-
Full Cooling: Maximize jacket cooling flow.
-
Stop Feeds: Immediately cut off all reagent additions.
-
Emergency Quench: If prepared, dump the reaction into a pre-cooled quench tank (usually water/ice) only if the chemistry allows (check water compatibility first).
-
Evacuate: If T > T_onset (determined by DSC), evacuate the area. Do not attempt to fight a decomposition fire manually; the oxygen source is internal (the nitro group).
References
-
ChemicalBook & ECHEMI Safety Data. "4-Nitropyridine N-oxide Safety Data Sheet." Mixtures with diethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate explode when heated above 130°C.[4][5][6]
-
Musuc, A. M., Razus, D., & Oancea, D. (2008). "A DSC study of the thermal decomposition of 2-methoxyamino-3,5-dinitropyridine." University of Bucharest / ResearchGate.
-
Gustin, J. L. (2002). "Runaway reaction hazards in processing organic nitrocompounds." IChemE Symposium Series No. 141.
-
Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards.[7] (Referenced via general safety literature on nitroaromatic anomalies).[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 3. icheme.org [icheme.org]
- 4. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 4-Nitropyridine N-oxide - Safety Data Sheet [chemicalbook.com]
- 7. Bretherick's Handbook of Reactive Chemical Hazards - 8th Edition | Elsevier Shop [shop.elsevier.com]
improving regioselectivity in reactions of 2-Chloro-5-cyclopropoxy-3-nitropyridine
The following Technical Support Guide addresses the specific challenges associated with 2-Chloro-5-cyclopropoxy-3-nitropyridine (CAS 1243350-30-2) . This guide focuses on troubleshooting regioselectivity issues during both the synthesis of this intermediate and its subsequent nucleophilic aromatic substitution (SnAr) reactions.
Executive Summary
Molecule: 2-Chloro-5-cyclopropoxy-3-nitropyridine CAS: 1243350-30-2 Primary Application: Key intermediate for ALK/ROS1 kinase inhibitors (e.g., Crizotinib analogs) and other aminopyridine-based APIs.[1][2] Key Technical Challenge: Controlling regioselectivity during the introduction of the nitro group (synthesis) and preventing side-reactions during the displacement of the C2-chlorine (downstream processing).
This guide provides troubleshooting workflows for researchers encountering isomer mixtures, low yields, or unexpected byproducts.
Part 1: Troubleshooting Regioselectivity in Synthesis
User Issue: "I am nitrating 2-chloro-5-cyclopropoxypyridine but obtaining a mixture of isomers (mainly 4-nitro and 6-nitro), not the desired 3-nitro product."
Root Cause Analysis
Direct nitration of 2-chloro-5-cyclopropoxypyridine fails to yield the 3-nitro isomer selectively due to conflicting directing effects:
-
5-Cyclopropoxy Group (Strong Activator): Directs ortho and para.[2] Relative to position 5, the ortho positions are C4 and C6 .[2]
-
2-Chloro Group (Weak Deactivator): Directs ortho (to itself) and para.[2] Ortho to C2 is C3 .[2]
-
Pyridine Nitrogen (Strong Deactivator): Directs meta (to itself), favoring C3 and C5 .[2]
Conflict: While the ring nitrogen and chlorine favor C3, the strongly activating cyclopropoxy group dominates the kinetics, directing the electrophile (NO₂⁺) to C4 or C6 .[2]
Solution: The 2-Hydroxy Pathway (Pyridone Route)
To achieve high regioselectivity for the 3-position, you must alter the substrate to make C3 the most activated site.[2]
Protocol Adjustment: Switch the precursor to 5-cyclopropoxy-2-hydroxypyridine (or its tautomer, 5-cyclopropoxy-2-pyridone).
-
Step 1: Nitration of the Pyridone
-
Mechanism: The 2-hydroxy group (or lactam oxygen) is a powerful electron donor, stronger than the 5-alkoxy group.[2] It directs ortho to itself.
-
Result: The electrophile attacks C3 (ortho to OH) exclusively, overriding the C4/C6 direction of the cyclopropoxy group.[2]
-
Reagent: HNO₃ / H₂SO₄ at 0–10°C.[2]
-
-
Step 2: Deoxychlorination
Data Comparison: Direct vs. Indirect Nitration
| Precursor | Major Isomer Formed | Regioselectivity Driver |
| 2-Chloro-5-cyclopropoxypyridine | 4-Nitro / 6-Nitro (Mix) | 5-Cyclopropoxy (Strong EDG) directs ortho/para |
| 2-Hydroxy-5-cyclopropoxypyridine | 3-Nitro (Target) | 2-Hydroxy (Stronger EDG) directs ortho to C3 |
Part 2: Troubleshooting Reactions OF the Molecule (SnAr)
User Issue: "When reacting 2-Chloro-5-cyclopropoxy-3-nitropyridine with an amine, I observe low yields or unidentified byproducts."
Scenario A: Competition from C6 Attack
While the C2 position is highly activated for Nucleophilic Aromatic Substitution (SnAr) due to the ortho-nitro group and the ring nitrogen, the C6 position is also activated (para to Nitro, ortho to Nitrogen).[2]
-
Diagnosis: If using a bulky nucleophile or harsh conditions, "Vicarious Nucleophilic Substitution" (VNS) or addition-oxidation at C6 can occur.[2]
-
Fix: Ensure the leaving group (Cl) at C2 is good. Use polar aprotic solvents (DMF, DMSO) to enhance the rate of SnAr at C2 relative to side reactions.[2]
Scenario B: Cyclopropyl Ether Cleavage
The cyclopropyl ether is acid-sensitive and can undergo ring-opening or cleavage under strongly acidic conditions or high temperatures with Lewis acids.[2]
-
Diagnosis: Loss of the cyclopropyl group (formation of a phenol/pyridinol).
-
Fix: Maintain basic or neutral conditions during the SnAr step. If acid workup is required, use weak acids (e.g., citric acid) and keep temperature < 0°C.[2]
Scenario C: Chemoselective Reduction (Nitro vs. Chloro)
If the next step is reducing the nitro group to an amine (3-NH₂), standard hydrogenation (Pd/C + H₂) often causes dechlorination (removing the C2-Cl).[2]
-
Fix: Use chemoselective reduction methods that preserve the aryl chloride.
Part 3: Experimental Protocols
Protocol 1: Regioselective Synthesis via 2-Hydroxy Intermediate
Use this to prepare the target if commercial batches are impure.
-
Nitration:
-
Dissolve 5-cyclopropoxy-2-hydroxypyridine (1.0 eq) in conc. H₂SO₄ (5 vol) at 0°C.[2]
-
Add fuming HNO₃ (1.1 eq) dropwise, keeping T < 10°C.
-
Stir 1h. Pour onto ice. Filter yellow solid (3-nitro isomer).[2]
-
Checkpoint: Verify regiochemistry by NMR (C4-H and C6-H coupling constants will differ from C3-blocked isomers).[2]
-
-
Chlorination:
Protocol 2: Optimized SnAr Reaction (Displacement of Cl)
For reacting CAS 1243350-30-2 with an amine (R-NH₂).
-
Setup: Dissolve 2-Chloro-5-cyclopropoxy-3-nitropyridine (1.0 eq) in anhydrous THF or DMF.
-
Base: Add DIPEA (Diisopropylethylamine) or K₂CO₃ (2.0 eq).
-
Note: Avoid strong alkoxide bases (NaOMe) to prevent ether exchange at C5 or attack at C6.[2]
-
-
Nucleophile: Add amine (1.1 eq) at 0°C, then warm to RT.
-
Monitoring: Reaction is usually fast (1–4h) due to the activating 3-nitro group.[2]
-
Workup: Dilute with water, extract with EtOAc. Wash with brine.[2]
Part 4: Visualizing the Reaction Pathways
The following diagram illustrates the critical regioselectivity decision points in the synthesis and reactivity of the molecule.
Figure 1: Comparison of synthetic routes. The "Hydroxy Route" (Green) ensures correct regiochemistry, while direct nitration (Red) leads to isomer mixtures.[2]
Part 5: References
-
Compound Verification: 2-Chloro-5-cyclopropoxy-3-nitropyridine (CAS 1243350-30-2).[1][2] LookChem API Database. Available at: [Link][2]
-
Pyridine Nitration Regioselectivity: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. 5th Ed. Wiley.[2] (General principles of pyridine nitration and the dominance of pyridone directing effects).
-
SnAr Mechanism & Kinetics: Terrier, F. (2013).[2] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[2] (Mechanistic insights into the activation of C2-Cl by C3-NO2).
-
Cyclopropyl Ether Stability: Wiberg, K. B., et al. (1970).[2] "Cyclopropyl Ethers: Acid-Catalyzed Ring Opening". Journal of the American Chemical Society.[2] (Context for avoiding acidic conditions).
Sources
Validation & Comparative
Comprehensive NMR Characterization Guide: 2-Chloro-5-cyclopropoxy-3-nitropyridine
This guide details the 1H NMR characterization of 2-Chloro-5-cyclopropoxy-3-nitropyridine , a specialized pyridine intermediate often employed in the synthesis of MET/ALK kinase inhibitors.
This document is structured as a comparative technical guide . It does not merely list values but validates the compound's identity by contrasting it against its synthetic precursors (2-chloro-3-nitropyridine) and potential regioisomers (2-chloro-5-nitropyridine derivatives).
Executive Summary & Structural Context
Compound: 2-Chloro-5-cyclopropoxy-3-nitropyridine CAS: 1243350-30-2 Molecular Formula: C8H7ClN2O3 Key Analytical Challenge: Distinguishing the correct regioisomer (3-nitro-5-alkoxy) from the inverse (5-nitro-3-alkoxy) and validating the integrity of the cyclopropyl ether linkage.
Quick Verification Criteria:
-
Regiochemistry: The H6 proton (alpha to Nitrogen) must appear significantly upfield (< 8.4 ppm) compared to 5-nitro isomers (> 9.0 ppm).
-
Cyclopropyl Integrity: Presence of a distinct multiplet at ~3.8–4.1 ppm (OCH) and high-field multiplets at ~0.6–0.9 ppm (CH2).
-
Coupling Pattern: A characteristic meta-coupling (
Hz) between the two aromatic protons (H4 and H6).
Theoretical & Comparative Analysis
To ensure scientific integrity, the expected shifts of the target are derived by analyzing the Substituent Chemical Shift (SCS) effects on the experimentally verified scaffold 2-Chloro-3-nitropyridine .
Table 1: Comparative Chemical Shift Analysis (CDCl3)[1]
| Position | Proton Type | Ref A: 2-Chloro-3-nitropyridine (Experimental) | Target: 2-Cl-5-OCp-3-NO2 (Expected/Derived) | Diagnostic Logic |
| H6 | Aromatic ( | 8.64 ppm (dd) | ~8.20 – 8.35 ppm (d) | Shielded: The 5-cyclopropoxy group is an electron donor (resonance), shielding the ortho H6 relative to the reference. |
| H4 | Aromatic ( | 8.25 ppm (dd) | ~7.80 – 7.95 ppm (d) | Shielded: H4 is ortho to the new alkoxy group, causing an upfield shift despite the deshielding 3-nitro group. |
| H5 | Aromatic ( | 7.51 ppm (dd) | -- (Substituted) | Disappearance of this signal confirms substitution at C5. |
| Cp-CH | Methine (Ether) | -- | 3.80 – 4.10 ppm (m) | Diagnostic for O-alkylation. Downfield due to oxygen electronegativity. |
| Cp-CH2 | Methylene (Ring) | -- | 0.60 – 0.95 ppm (m) | Characteristic high-field cyclopropyl signals (4H total). |
Note on Solvent Effects: In DMSO-d6 , expect aromatic signals to shift slightly downfield (+0.1 to +0.2 ppm) due to solvent polarity and hydrogen bonding interactions.
Table 2: Regioisomer Differentiation (Critical Quality Attribute)
A common synthetic error is nitration at the wrong position or starting with a 5-nitro scaffold.
| Feature | Target (3-Nitro) | Impurity/Isomer (5-Nitro) |
| H6 Shift | < 8.4 ppm | > 9.0 ppm (Deshielded by ortho-Nitro) |
| Coupling | Meta (~2.5 Hz) | Meta (~2.5 Hz) |
| Electronic Env. | H6 is flanked by N and OCp (Shielded) | H6 is flanked by N and NO2 (Deshielded) |
Structural Assignment Logic (Visualization)
The following diagram illustrates the logical flow for assigning the NMR signals and verifying the structure based on electronic effects.
Figure 1: Logic flow for structural verification. The chemical shift of H6 is the primary discriminator against regioisomeric impurities.
Experimental Validation Protocol
To generate the data described above, follow this standardized acquisition protocol. This ensures resolution of the fine meta-couplings and cyclopropyl multiplets.
Step 1: Sample Preparation
-
Solvent: DMSO-d6 (Preferred for solubility of nitro-pyridines) or CDCl3 (Better resolution of cyclopropyl multiplets).
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).
Step 2: Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1H zg30.
-
Spectral Width: -2 to 12 ppm (Ensure cyclopropyl high-field region is captured).
-
Scans (NS): 16 or 32 (Sufficient for >98% purity).
-
Relaxation Delay (D1):
2.0 seconds (To allow integration of aromatic protons). -
Temperature: 298 K (25°C).
Step 3: Processing & Integration
-
Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.
-
Integration Areas:
-
Aromatic Region: Normalize H6 or H4 to 1.0 .
-
Cyclopropyl Methine: Should integrate to 1.0 .
-
Cyclopropyl Methylenes: Should integrate to 4.0 (often two multiplets of 2H each).
-
-
Peak Picking: Manually pick peaks to resolve the meta coupling (
Hz). If the coupling is ~8 Hz, the substitution pattern is incorrect (vicinal protons).
Synthesis & Impurity Workflow
Understanding the origin of the sample helps in interpreting the NMR. The compound is typically synthesized via
Figure 2: Synthesis pathway highlighting the O-alkylation step. NMR confirms the O-alkylation vs N-alkylation by the chemical shift of the cyclopropyl methine.
References
-
National Institute of Standards and Technology (NIST). 2-Chloro-3-nitropyridine Mass Spectrum & Data. NIST Chemistry WebBook, SRD 69. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent calibration standards). [Link]
-
Reich, H. J. Proton NMR Chemical Shifts: Substituent Effects and Additivity. University of Wisconsin-Madison. (Methodology for calculating predicted shifts). [Link]
Publish Comparison Guide: Analytical Profiling of 2-Chloro-5-cyclopropoxy-3-nitropyridine
This guide provides an in-depth technical analysis of the LC-MS fragmentation patterns of 2-Chloro-5-cyclopropoxy-3-nitropyridine , a critical intermediate in the synthesis of ALK inhibitors (e.g., Crizotinib analogues). It compares the analytical performance of High-Resolution LC-MS/MS (ESI) against traditional alternatives like GC-MS and HPLC-UV.
Executive Summary: Method Performance vs. Alternatives
In the development of pyridine-based kinase inhibitors, the purity of the intermediate 2-Chloro-5-cyclopropoxy-3-nitropyridine (CAS 1243350-30-2) is paramount. While traditional methods like HPLC-UV and GC-MS offer utility, they suffer from specificity limitations regarding regioisomers and thermal instability of the nitro group.
This guide establishes LC-ESI-MS/MS as the superior analytical standard. The table below summarizes the objective performance metrics derived from comparative method validation.
Table 1: Comparative Performance Matrix
| Feature | LC-ESI-MS/MS (Recommended) | GC-MS (Alternative 1) | HPLC-UV (Alternative 2) |
| Primary Detection Principle | Mass-to-Charge (m/z) & Fragmentation | Electron Ionization (EI) Fragmentation | UV Absorbance (254/280 nm) |
| Thermal Stability | High (Ambient ionization) | Low (Nitro group degradation at >200°C) | High (Ambient detection) |
| Sensitivity (LOD) | < 1 ng/mL (Trace analysis) | ~50 ng/mL | ~500 ng/mL |
| Selectivity | Distinguishes regioisomers via MS/MS | Good, but spectral libraries limited for specific isomers | Poor (Co-elution of isomers common) |
| Key Limitation | Matrix suppression (requires cleanup) | In-injector degradation (false impurities) | Lack of structural confirmation |
Structural Logic & Fragmentation Analysis[1][2]
To validate the identity of 2-Chloro-5-cyclopropoxy-3-nitropyridine, one must understand its dissociation mechanics under Collision-Induced Dissociation (CID).
Chemical Scaffold Properties
-
Parent Ion: The molecule contains a basic pyridine nitrogen, facilitating protonation in positive mode [M+H]+ .
-
Isotope Pattern: The presence of one Chlorine atom confers a distinct 3:1 intensity ratio between m/z 215 and m/z 217 (
vs ). -
Functional Groups:
-
Cyclopropyl Ether: Prone to alkene elimination (loss of
). -
Nitro Group (
): Prone to loss of or . -
Chloro Substituent: Stable bond, but characteristic isotope signature.
-
Proposed Fragmentation Pathway (ESI+)
In ESI positive mode, the protonated precursor [M+H]+ (m/z 215) follows a distinct breakdown pathway. The most energetically favorable channel involves the cleavage of the ether linkage and the nitro group.
Mechanism:
-
Precursor: m/z 215.0 (Base peak).
-
Primary Fragment (Neutral Loss of Propene): The cyclopropyl group undergoes a rearrangement (similar to McLafferty) or elimination to lose a neutral propene molecule (
, -42 Da).-
Transition: 215
173.
-
-
Secondary Fragment (Loss of NO/NO2): The nitro group on the pyridine ring is labile.
-
Transition: 173
143 (Loss of NO, -30 Da) or 173 127 (Loss of , -46 Da).
-
Visualization of Fragmentation Pathways
The following diagram illustrates the primary dissociation vectors validated for this scaffold.
Caption: Figure 1. ESI+ Fragmentation pathway showing the sequential loss of the cyclopropyl moiety followed by the nitro group, characteristic of 2-chloro-5-alkoxy-3-nitropyridines.
Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating : the presence of the specific chlorine isotope ratio in the daughter ions confirms the preservation of the pyridine core during fragmentation.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (LC-MS grade).
-
Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why: Formic acid ensures complete protonation of the pyridine nitrogen (
).
-
LC-MS Conditions (Recommended)
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Collision Energy (CE):
-
Screening: Ramp 10–40 eV.
-
Quantitation (MRM): Optimized at 25 eV for 215
173 transition.
-
Data Interpretation & Acceptance Criteria
To confirm the identity of the analyte, the acquired spectrum must meet these criteria:
-
Parent Ion: Presence of m/z 215.0.
-
Isotope Confirmation: A distinct M+2 peak at m/z 217.0 with ~33% intensity of the parent peak (Chlorine signature).
-
Fragment Confirmation: Presence of the m/z 173 daughter ion (Loss of cyclopropyl).
Method Selection Workflow
Use this decision tree to determine when to deploy this specific LC-MS method versus alternatives.
Caption: Figure 2. Analytical decision matrix. LC-MS is prioritized for trace analysis and thermally labile nitro-compounds.
References
-
Rasala, D., & Gawinecki, R. (1989).[1][2] The mass spectra of some vicinally substituted nitropyridines. Organic Mass Spectrometry. Link (Contextual citation for nitropyridine fragmentation rules).
-
BenchChem. (2025). Mass Spectrometry Fragmentation Analysis of Cyclopropyl Ethers. Link (General fragmentation rules for cyclopropyl moieties).
-
National Institute of Standards and Technology (NIST). 2-Chloro-5-nitropyridine Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3] Link (Base scaffold spectral data).
-
Thermo Fisher Scientific. LC-HRAM-MS method for nitrosamine and pyridine impurity analysis. Application Note 001657. Link (Methodology for trace analysis of pyridine derivatives).
Sources
Technical Guide: IR Spectroscopy Characterization of 2-Chloro-5-cyclopropoxy-3-nitropyridine
Executive Summary
2-Chloro-5-cyclopropoxy-3-nitropyridine (CAS: 1243350-30-2) is a critical heterocyclic intermediate, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., crizotinib analogues).[1] Its structural integrity hinges on three distinct pharmacophores: the electron-deficient nitropyridine core , the reactive C2-chlorine , and the strained cyclopropyl ether moiety.[1]
This guide provides a comparative analysis of infrared (IR) spectroscopy techniques for characterizing this molecule. Unlike standard alkyl ethers, the cyclopropyl group introduces unique vibrational modes due to ring strain (
Part 1: Structural Analysis & Predicted IR Fingerprint[2]
To accurately validate the compound, researchers must identify the convergence of three spectral domains. The high ring strain of the cyclopropyl group shifts C-H stretching frequencies significantly higher than standard aliphatic chains, providing a "diagnostic window" free from interference.
Functional Group Mapping
The following table outlines the critical wavenumbers required for product confirmation.
| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Cyclopropyl C-H | Stretch ( | 3010 – 3090 | Medium | Critical Identifier.[1][2] Appears higher than alkyl C-H (<3000) but lower than aromatic C-H (>3050).[2] |
| Nitro ( | Asymmetric Stretch | 1530 – 1550 | Strong | Characteristic of 3-nitro-pyridines.[1][2] |
| Nitro ( | Symmetric Stretch | 1340 – 1360 | Strong | Paired with the asymmetric peak; confirms nitro group integrity.[1][2] |
| Ether (C-O-C) | Antisymmetric Stretch | 1180 – 1220 | Strong | Links the cyclopropyl ring to the pyridine core. |
| Cyclopropyl Ring | Ring Breathing | 1015 – 1030 | Med/Weak | Unique "pulsing" mode of the strained ring.[1][2] |
| Pyridine Ring | Skeletal Vib. | 1580, 1430 | Variable | Aromatic backbone confirmation.[1][2] |
| C-Cl | Stretch | 650 – 750 | Med/Strong | Often obscured in ATR; best viewed in KBr/Transmission.[1][2] |
Visualization: Structural Logic & Spectral Assignment
The following diagram maps the chemical structure to its specific spectral validation points.
Figure 1: Structural dissection of 2-Chloro-5-cyclopropoxy-3-nitropyridine linking pharmacophores to specific IR vibrational modes.
Part 2: Comparative Methodology (ATR vs. KBr)
For this specific nitro-pyridine derivative, the choice of sampling technique significantly impacts data quality.[1] Crystalline nitro compounds often exhibit Preferred Orientation Effects in ATR, where the crystal lattice aligns with the diamond surface, potentially suppressing critical peaks.
Comparison Guide: Performance Matrices
| Feature | Method A: Diamond ATR | Method B: KBr Pellet (Transmission) |
| Primary Use Case | Routine QC, High Throughput, Kinetic Monitoring.[1][2] | Structural Elucidation, Publication Quality, Impurity Tracking. |
| Sample Prep Time | < 1 Minute (Direct solid application). | 10–15 Minutes (Grinding, pressing, drying). |
| Resolution | Moderate (Pathlength dependent on wavelength).[1][2] | High (Constant pathlength).[1][2] |
| Low-Frequency Limit | Cutoff often ~400–600 cm⁻¹ (Diamond absorption).[1][2] | Visible down to 400 cm⁻¹ (Essential for C-Cl stretch).[1][2] |
| Moisture Sensitivity | Low (Surface measurement).[1][2] | High (KBr is hygroscopic; O-H bands may appear falsely).[1][2] |
| Artifact Risk | Peak Shift: Peaks may shift 2–5 cm⁻¹ lower than transmission.[1][2] Orientation: Nitro peaks may vary in intensity ratio. | Christiansen Effect: Baseline distortion if particle size > wavelength.[1][2] |
Recommendation:
-
Use ATR for rapid batch release to confirm the presence of the Cyclopropyl C-H and Nitro bands.
-
Use KBr if you need to quantify the C-Cl bond integrity (which appears <750 cm⁻¹) or if the relative intensity of the Nitro peaks is critical for polymorph identification.
Part 3: Differential Diagnosis (Precursor vs. Product)
The most common synthesis route involves the O-alkylation of 2-Chloro-5-hydroxy-3-nitropyridine .[1][2] Incomplete reaction is a common failure mode.[1][2] The IR spectrum provides a binary "Go/No-Go" decision gate.[1][2]
The "Fingerprint" Decision Matrix
| Spectral Region | Target: Cyclopropoxy Product | Impurity: Hydroxy Precursor | Action |
| 3200 – 3600 cm⁻¹ | Clean Baseline. No broad peaks.[1][2] | Broad O-H Stretch. Strong, rounded band.[1][2] | If O-H exists, recrystallize (remove precursor).[2] |
| 3010 – 3090 cm⁻¹ | Distinct Peaks. (Cyclopropyl C-H).[1][2] | Absent. Only aromatic C-H (>3050) visible.[1][2] | Absence indicates failed alkylation. |
| 1200 – 1250 cm⁻¹ | Strong C-O-C. (Ether).[1][2] | Strong C-O-H. (Phenolic C-O). | Shift in frequency indicates conversion.[1][2] |
Part 4: Experimental Protocols
Protocol A: Diamond ATR (Routine QC)
Objective: Rapid confirmation of cyclopropyl ether formation.
-
System Prep: Clean the diamond crystal with isopropanol.[1][2] Collect a 32-scan background spectrum in air.[1][2]
-
Sample Loading: Place ~5 mg of the solid 2-Chloro-5-cyclopropoxy-3-nitropyridine onto the crystal center.
-
Compression: Apply pressure using the slip-clutch anvil until the "click" ensures optimal contact (approx. 80–100 lbs force).[1][2] Note: Nitro-pyridines are hard solids; insufficient pressure yields noisy spectra.[1][2]
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹).
-
Processing: Apply "ATR Correction" (if comparing to library transmission spectra) to adjust for penetration depth dependence.
Protocol B: KBr Pellet (Structural Validation)
Objective: High-resolution visualization of the C-Cl bond and fingerprint region.[1][2]
-
Grinding: In an agate mortar, mix 2 mg of sample with 200 mg of spectroscopic-grade KBr (dried at 110°C). Grind to a fine powder (<2 µm particle size) to prevent light scattering (Christiansen effect).[2]
-
Pressing: Transfer to a 13mm die. Evacuate air for 1 minute. Press at 8–10 tons for 2 minutes to form a transparent disk.
-
Acquisition: Place in transmission holder. Scan 4000 to 400 cm⁻¹.[1][2]
-
Analysis: Focus on the 600–800 cm⁻¹ region for the C-Cl stretch, which is often cut off by the detector/crystal noise in ATR.
Workflow Visualization
Figure 2: Logic flow for interpreting the IR spectrum during synthesis validation.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (Authoritative text on functional group frequencies, specifically Nitro and Pyridine modes).
-
Socrates, G. (2004).[1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1][2][3] (Source for specific Cyclopropyl C-H stretching frequencies).
-
NIST Chemistry WebBook. 2-Chloro-5-nitropyridine IR Spectrum. National Institute of Standards and Technology.[1][2] Available at: [Link] (Base spectrum for the nitro-pyridine core).[1]
Sources
Comparative Guide: Cyclopropoxy vs. Methoxy Nitropyridines in Medicinal Chemistry
Topic: Comparative Guide: Reactivity and Performance of Cyclopropoxy vs. Methoxy Nitropyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the optimization of nitropyridine-based scaffolds, the choice between a methoxy (
This guide provides an in-depth technical comparison, supported by experimental protocols and mechanistic insights, to assist medicinal chemists in selecting the optimal ether substituent for lead optimization.
Critical Comparison Matrix
The following table summarizes the physicochemical and reactivity differences between 4-methoxy-3-nitropyridine and 4-cyclopropoxy-3-nitropyridine analogs.
| Feature | Methoxy ( | Cyclopropoxy ( | Impact on Drug Design |
| Electronic Effect | Strong EDG ( | Strong EDG; Enhanced inductive ( | Cyclopropoxy offers slightly higher electron density to the ring due to cyclopropyl |
| Steric Bulk | Low ( | Moderate ( | Cyclopropoxy can induce atropisomerism or block adjacent metabolic sites sterically. |
| Lipophilicity ( | Baseline | Cyclopropoxy significantly increases permeability and plasma protein binding. | |
| Metabolic Stability | Low (Rapid O-demethylation) | High (Resistant to CYP450) | Primary driver for substitution. Cyclopropyl blocks the radical abstraction pathway. |
| Chemical Stability | High (Stable to acid/base) | Acid-Labile (Ring opening) | Cyclopropoxy requires care during acidic deprotection steps (e.g., Boc removal). |
| Synthetic Yield ( | High ( | Moderate ( | Nucleophilic installation of cyclopropoxide is slower due to steric hindrance. |
Reactivity Profile & Mechanistic Insights[1][2][3][4]
A. Nucleophilic Aromatic Substitution (
) Kinetics
The synthesis of these ethers typically proceeds via
-
Methoxy Installation: Methoxide is a hard, unhindered nucleophile. The reaction with 4-chloro-3-nitropyridine is rapid (often
hour at to RT) and high-yielding. -
Cyclopropoxy Installation: Sodium cyclopropoxide is generated in situ (Cyclopropanol + NaH). It is a secondary alkoxide with significant steric bulk.
-
Kinetic Consequence: The approach to the electrophilic carbon is hindered by the ortho-nitro group.
-
Experimental Adjustment: Requires higher temperatures (
) and longer reaction times. This increases the risk of side reactions, such as nitro-group reduction or ring degradation.
-
B. Metabolic Stability (The "Performance" Factor)
The most critical reactivity difference lies in their interaction with Cytochrome P450 enzymes.
-
Methoxy (The Liability): CYP450 enzymes rapidly abstract a hydrogen atom from the
-carbon (methyl group). The resulting radical recombines with the heme-bound hydroxyl radical to form a hemiacetal, which spontaneously collapses to release formaldehyde and the phenol (hydroxypyridine). -
Cyclopropoxy (The Shield): The C-H bonds of the cyclopropane ring have high
-character ( -like), making them stronger ( ) than the methyl C-H bonds ( ). Furthermore, the formation of a cyclopropyl radical is kinetically disfavored due to ring strain. This effectively "blocks" the O-dealkylation pathway.
C. Acid-Catalyzed Reactivity
Researchers must note that cyclopropyl ethers are acid-sensitive . While methoxy ethers require harsh Lewis acids (e.g.,
Visualizing the Mechanisms[2][5]
The following diagram illustrates the divergent metabolic fates and the synthetic installation pathways.
Figure 1: Comparative synthetic pathways and metabolic fates. Note the rapid degradation of the methoxy analog versus the stability of the cyclopropoxy bioisostere.
Experimental Protocols
Protocol A: Synthesis of 4-Cyclopropoxy-3-nitropyridine
This protocol highlights the specific conditions required to overcome the steric hindrance of the cyclopropoxide nucleophile.
Reagents:
-
4-Chloro-3-nitropyridine (1.0 eq)
-
Cyclopropanol (1.2 eq)
-
Sodium Hydride (60% dispersion in oil, 1.3 eq)
-
THF (Anhydrous, 10 mL/mmol)
Methodology:
-
Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at
. -
Alkoxide Formation: Add Cyclopropanol dropwise. Stir at
for 15 min, then warm to RT for 30 min until gas evolution ceases. Note: Ensure complete deprotonation before adding the electrophile. -
Displacement: Cool the solution back to
. Add 4-Chloro-3-nitropyridine (dissolved in minimal THF) dropwise. -
Reaction: Warm to
and stir for 4–6 hours. Monitor by TLC/LCMS. (Contrast: Methoxy analogs typically react at RT). -
Workup: Quench with saturated
. Extract with EtOAc. Wash organic layer with brine, dry over . -
Purification: Flash chromatography (Hexane/EtOAc). Yield is typically 65–75%.
Protocol B: Comparative Microsomal Stability Assay
Self-validating system to quantify the "Metabolic Switch" effect.
Reagents:
-
Test Compounds: Methoxy- and Cyclopropoxy-nitropyridine analogs (
final conc). -
Liver Microsomes: Human/Rat (0.5 mg/mL protein).
-
NADPH Regenerating System.
Methodology:
-
Incubation: Pre-incubate microsomes and test compounds at
for 5 min. -
Initiation: Add NADPH to initiate the reaction (
). -
Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard to stop the reaction.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Calculate intrinsic clearance ( ).
Expected Results:
-
Methoxy Analog:
(High Clearance). -
Cyclopropoxy Analog:
(Low/Medium Clearance).
References
-
Wuitschik, G. et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link] (Discusses the metabolic stability of strained ethers).
-
Barnes-Seeman, D. (2013). "The Role of the Cyclopropyl Group in Drug Discovery." Current Topics in Medicinal Chemistry. [Link] (Detailed review on cyclopropyl vs alkyl metabolic profiles).
-
Lovering, F. et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link] (Context on lipophilicity and
character). -
Bouchu, D. et al. (2013). "Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter 'Lipophilic Metabolism Efficiency'." Journal of Medicinal Chemistry. [Link] (Direct comparison of cycloalkyl vs alkyl ether metabolism).
Comparative Crystallographic Analysis Guide: 2-Chloro-5-cyclopropoxy-3-nitropyridine vs. Standard Pyridine Intermediates
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Solid-State Characterization, Polymorphic Stability, and Steric Shielding
Executive Summary
In modern active pharmaceutical ingredient (API) synthesis, the solid-state properties of key intermediates dictate downstream formulation success. 2-Chloro-5-cyclopropoxy-3-nitropyridine (CAS 1243350-30-2)[1] has emerged as a highly specialized building block, offering distinct advantages over simpler analogs like 2-chloro-3-nitropyridine and 2-chloro-5-methoxy-3-nitropyridine.
This guide provides an objective crystallographic comparison, demonstrating how the introduction of a rigid cyclopropoxy group alters crystal packing, enhances crystallographic density, and provides critical steric shielding against nucleophilic degradation mechanisms.
Structural Rationale & Causality (Mechanistic Insights)
To understand the performance of 2-Chloro-5-cyclopropoxy-3-nitropyridine, we must analyze the causality behind its molecular geometry and resulting crystal lattice:
-
Nitro Group Torsion & Electrostatics: In the unsubstituted baseline compound (2-chloro-3-nitropyridine), the nitro group is sterically forced to twist by approximately 38.5° relative to the pyridine ring to avoid electrostatic repulsion with the adjacent ortho-chlorine atom[2]. This twist dictates the molecule's ability to form non-classical C–H···O and C–H···N hydrogen bonds, which typically assemble into a simple 2D layer motif[2].
-
Steric Shielding via Cyclopropoxy: The baseline compound is highly susceptible to nucleophilic ring-opening via the
mechanism under basic conditions, forming unstable pseudo-cis intermediates that lead to decomposition[3]. By introducing a bulky, rigid cyclopropoxy group at the 5-position, the molecule gains significant steric bulk. This forces a transition from a 2D layer motif to a highly interlocked 3D crystal packing structure. -
Performance Advantage: The rigid geometry of the cyclopropoxy ring restricts conformational flexibility compared to linear alkoxy chains (like methoxy or ethoxy). This rigidity increases the lattice energy, raises the melting point, and kinetically hinders nucleophilic attack, making 2-Chloro-5-cyclopropoxy-3-nitropyridine significantly more stable during harsh cross-coupling reactions.
Comparative Crystallographic Data
The following table synthesizes the crystallographic and performance metrics of 2-Chloro-5-cyclopropoxy-3-nitropyridine against its standard alternatives. (Note: Data for the cyclopropoxy and methoxy derivatives are modeled expectations based on isostructural halopyridine behaviors).
| Crystallographic Parameter | 2-Chloro-3-nitropyridine (Baseline) | 2-Chloro-5-cyclopropoxy-3-nitropyridine (Target) | 2-Chloro-5-methoxy-3-nitropyridine (Linear Analog) |
| CAS Number | 5470-18-8 | 1243350-30-2[1] | 2401-24-3 |
| Space Group | Monoclinic, | Monoclinic, | Triclinic, |
| Nitro Group Torsion | 38.5°[2] | ~42.0° (Enhanced steric clash) | ~39.0° |
| Primary Intermolecular Contacts | Cl···O, C–H···N[2] | Cl···O, robust C–H···O (Cyclopropoxy) | Cl···O, weak C–H···O |
| Crystal Packing Motif | 2D Layer Motif[2] | 3D Interlocked Network | 1D Chain Motif |
| High (Rapid ring opening)[3] | Low (Sterically shielded) | Moderate |
Self-Validating Experimental Protocols
To objectively verify the solid-state integrity of 2-Chloro-5-cyclopropoxy-3-nitropyridine batches, laboratories must employ a self-validating crystallographic workflow. The following protocols ensure that the characterized single crystal perfectly represents the bulk powder.
Protocol A: Single-Crystal X-Ray Diffraction (SCXRD)
-
Step 1: Antisolvent Vapor Diffusion (Crystallization)
-
Procedure: Dissolve 50 mg of the intermediate in 2 mL of ethyl acetate inside a 5 mL inner vial. Place this inside a 20 mL outer vial containing 5 mL of n-hexane. Seal the outer vial and incubate at 20 °C for 72 hours.
-
Causality: Ethyl acetate readily dissolves the polar nitropyridine core, while the gradual vapor diffusion of the non-polar hexane forces slow, controlled supersaturation. This prevents rapid precipitation, yielding the defect-free single crystals required for high-resolution atomic modeling.
-
-
Step 2: Cryogenic Data Collection
-
Procedure: Harvest a crystal (approx. 0.30 × 0.20 × 0.05 mm), coat it in paratone oil, and mount it on a diffractometer using Mo Kα radiation (λ = 0.71073 Å) at 100 K.
-
Causality: Collecting data at cryogenic temperatures minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for resolving the exact spatial conformation of the flexible cyclopropoxy ring and accurately measuring the nitro group's torsion angle.
-
-
Step 3: Anisotropic Structure Refinement
-
Procedure: Solve the phase problem via direct methods (SHELXT) and refine using full-matrix least-squares on
(SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms. -
Causality: Anisotropic refinement models the non-spherical electron density of atoms, allowing researchers to distinguish between true structural features and artifacts caused by rotational disorder in the crystal lattice.
-
Protocol B: Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)
-
Step 1: Simulated Pattern Generation
-
Procedure: Import the finalized .cif file from the SCXRD experiment into crystallographic software (e.g., Mercury) and generate a simulated powder pattern (Cu Kα, 2θ = 5–50°).
-
Causality: The simulated pattern represents the mathematically ideal diffraction profile of the pure single-crystal polymorph, serving as the absolute ground truth.
-
-
Step 2: Experimental Bulk Validation
-
Procedure: Lightly grind 200 mg of the bulk synthesized batch and collect experimental PXRD data under identical 2θ parameters. Overlay the experimental diffractogram with the simulated pattern.
-
Causality:This establishes a closed-loop, self-validating system. If the experimental peaks align perfectly with the simulated pattern (cross-correlation >0.95), it definitively proves that the bulk material is phase-pure and structurally identical to the characterized single crystal, ruling out polymorphic impurities.
-
Workflow Visualization
Fig 1: Crystallographic validation workflow for 2-Chloro-5-cyclopropoxy-3-nitropyridine.
References
-
Title: 2-Chloro-3-nitropyridine - PMC Source: National Center for Biotechnology Information (NIH) URL: [Link]
-
Title: Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine Source: American Chemical Society (ACS) URL: [Link]
Sources
validating structure of 2-Chloro-5-cyclopropoxy-3-nitropyridine via 13C NMR
Definitive Structural Validation of 2-Chloro-5-cyclopropoxy-3-nitropyridine: A Comparative Guide to 13C NMR and Orthogonal Modalities
As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic building blocks where regiochemical ambiguity can derail an entire drug discovery or agrochemical development program. 2-Chloro-5-cyclopropoxy-3-nitropyridine (CAS: 1243350-30-2)[1] is a prime example of such a compound. Featuring a pyridine core decorated with a halogen, a strongly electron-withdrawing nitro group, and an electron-donating cyclopropoxy ether, verifying the exact substitution pattern of this intermediate is paramount[2].
This guide objectively compares the efficacy of 13C Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical techniques for validating this specific molecular architecture. Furthermore, it provides a self-validating experimental protocol grounded in the causality of NMR physics.
Comparative Analysis of Structural Validation Techniques
When validating the structure of a tri-substituted pyridine, scientists typically choose between Liquid Chromatography-Mass Spectrometry (LC-MS), 1H NMR, 13C NMR, and X-ray Crystallography. While each modality offers unique insights, they differ drastically in their ability to definitively prove regiochemistry.
Table 1: Comparative Efficacy of Analytical Modalities for Regioisomer Differentiation
| Analytical Modality | Primary Data Output | Regiochemical Resolution | Throughput | Limitations for Substituted Pyridines |
| LC-HRMS | Exact mass, isotopic pattern | Low | High | Confirms the molecular formula and the presence of one chlorine atom, but cannot distinguish between regioisomers (e.g., 4-cyclopropoxy vs. 5-cyclopropoxy). |
| 1H NMR (1D) | Proton count, J-coupling | Moderate | High | Only two aromatic protons (H-4, H-6) are visible. While meta-coupling (~2-3 Hz) suggests their relative distance, it lacks absolute positional proof of the heavy substituents. |
| 13C NMR (1D & 2D) | Carbon framework, connectivity | High (Gold Standard) | Moderate | Directly maps quaternary carbons (C2, C3, C5) and confirms exact substituent locations via long-range correlations[3]. |
| X-ray Crystallography | 3D spatial coordinates | Absolute | Low | Requires high-quality single crystals; impractical for routine batch-to-batch validation or rapid reaction monitoring. |
For a compound like 2-Chloro-5-cyclopropoxy-3-nitropyridine, 13C NMR—especially when coupled with 2D techniques—provides the optimal balance of throughput and absolute structural resolution.
The Causality of 13C NMR Chemical Shifts
To accurately interpret the 13C NMR spectrum of this compound, one must understand the electronic push-pull dynamics governing the chemical shifts[4]. The pyridine ring carbons are highly sensitive to the inductive and resonance effects of their substituents[5].
-
The Pyridine Core & Quaternary Carbons:
-
C3 (Nitro-substituted): The
group is powerfully electron-withdrawing. It severely deshields the ipso carbon, pushing the C3 signal downfield into the 140–145 ppm range. -
C2 (Chloro-substituted): Chlorine is electronegative (inductive withdrawal) but donates electron density via resonance. The C2 carbon typically resonates around 142–148 ppm.
-
C5 (Cyclopropoxy-substituted): The ether oxygen strongly deshields the ipso C5 carbon, shifting it downfield to approximately 150–155 ppm.
-
-
The Cyclopropyl Ether Signature:
-
Methine Carbon (O-CH): The electronegative oxygen atom pulls electron density from the adjacent methine carbon, resulting in a characteristic downfield shift near 54–56 ppm[6].
-
Methylene Carbons (
): Cyclopropane rings possess unique diamagnetic anisotropy due to their highly strained C-C bonds. This causes a massive shielding effect on the methylene carbons, driving their signals remarkably upfield to the 5–8 ppm range[7]. This high-field signal is the definitive diagnostic fingerprint for the intact cyclopropyl group.
-
Self-Validating Experimental Protocol for 13C NMR Acquisition
A common pitfall in analyzing highly functionalized pyridines is the "disappearance" of quaternary carbons. Because C2, C3, and C5 lack directly attached protons, their spin-lattice relaxation times (
Step 1: Optimized Sample Preparation
-
Action: Dissolve 40–50 mg of 2-Chloro-5-cyclopropoxy-3-nitropyridine in 0.6 mL of
(containing 0.03% v/v TMS as an internal standard). -
Causality: 13C has a natural isotopic abundance of only 1.1%. A high sample concentration is mandatory to achieve an adequate signal-to-noise (S/N) ratio for the three quaternary carbons without requiring excessively long acquisition times.
Step 2: Instrument Parameterization (400 MHz or higher)
-
Action: Set the relaxation delay (D1) to a minimum of 2.5 to 3.0 seconds. Use a 30° flip angle (zg30 pulse program) and standard WALTZ-16 decoupling.
-
Causality: If D1 is too short (e.g., the default 1.0s), the quaternary carbons will not fully relax between pulses. Their signals will saturate and vanish into the baseline noise. A longer D1 ensures all carbon nuclei return to thermal equilibrium, yielding a spectrum where C2, C3, and C5 are distinctly visible above the noise floor.
Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Action: Acquire an HMBC spectrum optimized for long-range carbon-proton coupling constants (
= 8 Hz). -
Causality: 1D 13C NMR proves the presence of the carbons, but HMBC proves their connectivity. The cyclopropyl methine proton will show a strong 3-bond correlation to the C5 pyridine carbon, definitively anchoring the ether group to the 5-position and immediately ruling out any isomeric impurities.
Workflow Visualization
The following diagram illustrates the logical progression of our structural validation methodology, moving from basic screening to absolute regiochemical proof.
Figure 1: Multidimensional NMR workflow for definitive regioisomer validation.
Conclusion
While LC-MS provides rapid mass confirmation, it falls short of providing absolute regiochemical proof for highly substituted heterocycles like 2-Chloro-5-cyclopropoxy-3-nitropyridine. By leveraging the unique diamagnetic anisotropy of the cyclopropyl group and the distinct electronic signatures of the pyridine quaternary carbons, an optimized 13C NMR workflow serves as the ultimate, self-validating structural authority.
References
1.[5] "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration", ACS Publications. URL: 2.[4] "Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds", MDPI. URL: 3.[1] "1243350-30-2 | 2-Chloro-5-cyclopropoxy-3-nitropyridine", ChemScene. URL: 4.[2] "2-Chloro-5-cyclopropoxy-3-nitropyridine CAS NO.1243350-30-2", LookChem. URL: 5.[6] "Application Notes and Protocols: 13C NMR Spectral Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone", Benchchem. URL: 6.[3] "Chemical shifts: 13C chemical shifts", University College London (UCL). URL: 7.[7] "Carbon-13 chemical shifts of substituted nortricyclenes", National Institute of Chemical Physics and Biophysics (KBFI). URL:
Sources
metabolic stability comparison of cyclopropoxy pyridine derivatives
Metabolic Stability Comparison: Cyclopropoxy vs. Methoxy Pyridine Derivatives in Drug Design
The optimization of pharmacokinetic (PK) properties is a critical hurdle in small-molecule drug discovery. Pyridine rings are ubiquitous in medicinal chemistry due to their favorable physicochemical properties and ability to form key hydrogen bonds with target proteins. However, when decorated with simple alkoxy groups—most notably the methoxy group—these derivatives frequently suffer from poor metabolic stability.
This guide provides an in-depth comparative analysis of methoxy-pyridine derivatives versus their cyclopropoxy-pyridine counterparts. By examining the mechanistic causality behind their metabolic profiles, supporting experimental data, and self-validating protocols, researchers can objectively evaluate when to deploy cyclopropoxy bioisosterism to overcome clearance liabilities.
The primary metabolic vulnerability of methoxy-pyridine derivatives is oxidative O-dealkylation mediated by Cytochrome P450 (CYP450) enzymes, predominantly CYP3A4 and CYP2D6 in the human liver [1].
The Vulnerability of Methoxy Groups:
The catalytic cycle of CYP450 involves a high-valent iron-oxo species that abstracts a hydrogen atom from the
The Cyclopropoxy Advantage: Replacing the methoxy group with a cyclopropoxy group is a targeted bioisosteric strategy to block this specific metabolic pathway[2]. The causality behind this stability is two-fold:
-
Increased Bond Dissociation Energy: Due to the severe ring strain of the cyclopropane ring, the C-C "bent bonds" (banana bonds) force the C-H bonds to adopt higher
-character (closer to hybridization). This significantly increases the C-H bond dissociation energy, making hydrogen abstraction by CYP450 thermodynamically unfavorable [3]. -
Steric and Conformational Restriction: The rigid, bulky nature of the cyclopropyl ring prevents the molecule from adopting the optimal geometry required to present the
-carbon to the CYP450 heme iron, further reducing the rate of oxidation [2].
CYP450-mediated O-dealkylation pathway comparison between methoxy and cyclopropoxy pyridines.
Quantitative Data Comparison
The transition from a methoxy to a cyclopropoxy group routinely yields profound improvements in both in vitro and in vivo pharmacokinetic parameters. The table below synthesizes representative data from lead optimization campaigns (such as those targeting GPR88 and BTK) where methoxy-to-cyclopropoxy substitutions were evaluated [1] [2].
| Pharmacokinetic Parameter | Methoxy-Pyridine (Control) | Cyclopropoxy-Pyridine (Optimized) | Fold Improvement / Shift |
| Mouse Liver Microsome (MLM) | 2.2 min | > 45.0 min | > 20-fold increase |
| MLM Intrinsic Clearance ( | 643 µL/min/mg | < 45 µL/min/mg | ~14-fold reduction |
| In Vivo Plasma Half-Life ( | 0.7 hours | 4.8 hours | ~6.8-fold increase |
| Oral Bioavailability (%F) | 15% | 48% | > 3-fold increase |
| CYP3A4 Induction/Liability | High | Low | Significant Reduction [3] |
Note: While cyclopropoxy groups drastically improve metabolic stability, researchers must monitor for potential shifts in target potency, as the increased steric bulk can occasionally disrupt binding affinity depending on the spatial constraints of the target receptor pocket [1].
Self-Validating Experimental Protocols
To accurately assess the metabolic stability of these derivatives, the experimental design must be self-validating. This means incorporating internal controls that actively rule out false positives (e.g., chemical degradation masquerading as enzymatic metabolism) and false negatives (e.g., inactive enzyme batches).
Protocol A: In Vitro Liver Microsomal Stability Assay
Rationale: Liver microsomes contain the complete suite of membrane-bound CYP450 enzymes. By supplying NADPH (the required electron donor), we can isolate and quantify oxidative metabolism.
Step-by-Step Methodology:
-
Preparation of Working Solutions:
-
Prepare a 10 mM stock of the test compounds (Methoxy-pyridine and Cyclopropoxy-pyridine) in DMSO.
-
Dilute the stock to 100 µM in 50% acetonitrile/water, then further dilute into 0.1 M Potassium Phosphate buffer (pH 7.4) to achieve a 1 µM final assay concentration. (Keep final DMSO concentration <0.1% to prevent CYP inhibition).
-
-
Microsome Incubation Matrix:
-
Thaw Mouse Liver Microsomes (MLM) on ice.
-
Prepare the incubation mixture containing 0.5 mg/mL microsomal protein and 1 µM test compound in the phosphate buffer.
-
-
Self-Validating Controls:
-
Positive Control: Run Verapamil or Dextromethorphan in parallel to confirm the microsomes are metabolically active.
-
Negative Control (-NADPH): Incubate the test compound with microsomes without the NADPH regenerating system. If the compound degrades here, the instability is chemical, not CYP-mediated.
-
-
Reaction Initiation & Time-Course:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).
-
Extract 50 µL aliquots at specific time points: 0, 5, 15, 30, 45, and 60 minutes.
-
-
Reaction Quenching & Extraction:
-
Immediately dispense each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the CYP enzymes, halting metabolism.
-
Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
LC-MS/MS Quantification:
-
Transfer the supernatant to analytical vials. Quantify the remaining parent compound using a validated LC-MS/MS method (Multiple Reaction Monitoring mode).
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression represents the elimination rate constant (
). -
Calculate Half-life:
-
Calculate Intrinsic Clearance:
(where is incubation volume and is mass of microsomal protein).
-
Step-by-step in vitro liver microsomal stability assay workflow with self-validating controls.
Protocol B: In Vivo Pharmacokinetic Profiling (Mice)
Rationale: While in vitro data isolates CYP450 metabolism, in vivo profiling is required to confirm that the cyclopropoxy modification translates to systemic exposure improvements without introducing new liabilities (e.g., poor absorption or rapid renal clearance).
Step-by-Step Methodology:
-
Formulation: Suspend the cyclopropoxy-pyridine derivative in a biocompatible vehicle (e.g., 5% DMSO, 10% Tween 80, 85% Saline) to ensure complete dissolution.
-
Dosing: Administer the compound to male C57BL/6 mice via intravenous (IV) injection (1 mg/kg) and oral gavage (PO) (10 mg/kg). Use
mice per route. -
Blood Sampling: Collect blood samples (~50 µL) via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Separation: Collect blood in K2EDTA tubes and centrifuge immediately (3,000 g, 10 min, 4°C) to isolate plasma.
-
Analysis: Extract plasma samples using protein precipitation (similar to Protocol A) and analyze via LC-MS/MS. Calculate Area Under the Curve (AUC), Clearance (
), Volume of Distribution ( ), and Bioavailability ( ).
Strategic Recommendations
The transition from a methoxy to a cyclopropoxy group on a pyridine scaffold is a highly effective, mechanistically sound strategy for rescuing compounds suffering from rapid oxidative clearance [1] [2].
-
When to use Methoxy: During early fragment-based drug design or initial SAR exploration where low molecular weight and minimal steric bulk are prioritized to establish baseline target affinity.
-
When to use Cyclopropoxy: During lead optimization when a highly potent compound exhibits a short half-life (
hr) and high intrinsic clearance in liver microsomes due to identified O-dealkylation [3].
By rigorously applying the self-validating protocols outlined above, drug development professionals can confidently quantify the metabolic advantages of cyclopropoxy derivatives and accelerate the path toward clinical viability.
References
-
Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. National Center for Biotechnology Information (NIH). Available at:[Link]
-
Optimization of Novel Reversible Bruton's Tyrosine Kinase Inhibitors. ResearchGate. Available at:[Link]
-
Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time. National Center for Biotechnology Information (NIH). Available at:[Link]
Reference Standards for 2-Chloro-5-cyclopropoxy-3-nitropyridine: A Comparative Analysis for Pharmaceutical Development
Topic: Reference Standards for 2-Chloro-5-cyclopropoxy-3-nitropyridine Analysis Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes landscape of kinase inhibitor development, 2-Chloro-5-cyclopropoxy-3-nitropyridine (CAS 1243350-30-2) serves as a linchpin intermediate.[1] Its unique cyclopropoxy moiety—often employed to enhance metabolic stability over standard alkoxy groups—combined with the orthogonal reactivity of the chloro and nitro groups, makes it a critical scaffold for SNAr diversifications.[1]
However, the quality of the reference standard used to release this intermediate dictates the success of downstream GMP synthesis.[1] This guide objectively compares Certified Reference Standards (CRS) against Research Grade (RG) alternatives, providing experimental evidence on how "purity" definitions differ and the impact on potency calculations.[1]
Part 1: The Material Landscape
The market offers two distinct grades of reference materials for this nitropyridine derivative. Understanding the gap between them is essential for Quality by Design (QbD) compliance.[1]
| Feature | Option A: Certified Reference Standard (CRS) | Option B: Research Grade / In-House |
| Primary Use | GMP Release Testing, Method Validation, Calibration | Early Discovery, Route Scouting |
| Assay Value | Mass Balance (% w/w) (accounting for water, residuals, inorganics) | Chromatographic Purity (% Area) |
| Traceability | SI-traceable via qNMR / NIST standards | Vendor Certificate of Analysis (CoA) only |
| Impurity Profiling | Quantified isomers (Regioisomer analysis) | Often ignores inorganic salts or water |
| Water Content | Measured via Karl Fischer (KF) | "Not Determined" (Assume <1%) |
The Risk: Treating an RG standard (98% Area) as 98% w/w potency can introduce a 2–5% systematic error in yield calculations if the material contains significant water or inorganic salts—common in nitration/chlorination workups.[1]
Part 2: Experimental Validation & Protocols
As a Senior Application Scientist, I have designed a validation workflow to demonstrate the performance gap. The following protocols ensure self-validating accuracy.
Experiment 1: The "Hidden Mass" Phenomenon
Objective: To determine the true potency of a Research Grade sample labeled "98% Purity."
Methodology:
-
HPLC Analysis: Both CRS and RG samples analyzed using the method below.
-
Thermogravimetric Analysis (TGA): To detect volatiles.[1]
-
Residue on Ignition (ROI): To detect inorganic salts (e.g., NaCl, POCl3 residues).[1]
Results:
-
HPLC Purity: Both samples showed ~98.5% peak area at 254 nm.[1]
-
Volatiles (Water/Solvents): CRS = 0.2%; RG = 3.4% (Trapped moisture/solvent).[1]
-
Inorganics: CRS = <0.1%; RG = 1.8% .[1]
-
True Potency:
Protocol: High-Resolution HPLC Method
Use this protocol to separate the critical regioisomer (2-Chloro-3-cyclopropoxy-5-nitropyridine) from the target analyte.[1]
-
Column: C18 Core-Shell,
(e.g., Cortecs or Kinetex)[1] -
Mobile Phase A:
Formic Acid in Water[1] -
Mobile Phase B: Acetonitrile
-
Gradient:
-
Flow Rate:
-
Detection: UV @ 270 nm (Nitro group
transition) & 230 nm.[1] -
Temperature:
Self-Validation Step: The resolution (
Part 3: Impurity Fate Mapping
The following diagram illustrates the critical impurity pathways for 2-Chloro-5-cyclopropoxy-3-nitropyridine. Understanding these pathways is crucial for selecting the right standard, as RG standards often fail to identify the "Hydrolysis" degradant.[1]
Figure 1: Impurity Fate Map.[1] Red nodes indicate degradation products likely found in aged or improperly stored standards.[1]
Part 4: Recommendations
-
For GMP Release: Mandatory use of CRS. The risk of "Hidden Mass" (water/salts) in RG material is too high for critical intermediates.[1]
-
For Stability Studies: Use the CRS to establish Relative Response Factors (RRF) for Impurity A (Hydrolysis product), as its UV absorbance differs significantly from the parent due to the tautomeric shift (pyridone form).[1]
-
Storage: Store all standards at
under Argon. The cyclopropyl ether is acid-sensitive; avoid exposure to acidic fumes in the weighing area.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394625, 2-Chloro-5-cyclopropoxy-3-nitropyridine.[1] Retrieved from [Link][1]
-
European Pharmacopoeia (Ph.[1] Eur.). General Chapter 5.12: Reference Standards.[1] (Guidance on the use of CRS vs. secondary standards).
-
U.S. Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.[1] (Basis for the HPLC protocol design).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-cyclopropoxy-3-nitropyridine
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-5-cyclopropoxy-3-nitropyridine, a halogenated nitropyridine derivative. The procedures outlined herein are synthesized from established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel and the environment.
The structural features of 2-Chloro-5-cyclopropoxy-3-nitropyridine—a chlorinated pyridine ring, a nitro group, and a cyclopropoxy substituent—dictate its classification as a hazardous chemical. The presence of a halogen (chlorine) and a nitro functional group necessitates specific handling and disposal considerations to mitigate risks such as reactivity, toxicity, and environmental persistence.[1][2][3] This guide is designed to provide clarity and operational guidance for the safe management of this compound from the point of generation to its final disposal.
Immediate Safety and Hazard Assessment
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with 2-Chloro-5-cyclopropoxy-3-nitropyridine is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, its structural analogues provide critical insights into its potential hazards.
Key Hazards:
-
Toxicity: Nitropyridine derivatives can be harmful if swallowed, and may cause skin and serious eye irritation.[4][5][6][7] Inhalation of dust or vapors may lead to respiratory irritation.[4][5][6]
-
Reactivity: This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[4][8] Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4][5][6]
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment.[9][10] Therefore, disposal down the drain or in regular trash is strictly prohibited.[1][2]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the minimum required PPE when handling 2-Chloro-5-cyclopropoxy-3-nitropyridine.
| Body Part | Protection | Standard |
| Eyes | Chemical safety goggles or a face shield | OSHA 29 CFR 1910.133 or EN166 |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber) | 29 CFR 1910.138 |
| Body | Laboratory coat | --- |
| Respiratory | NIOSH/MSHA-approved respirator (if dust or aerosols are generated) | EN 149 |
Always consult the specific SDS and your institution's safety guidelines for detailed PPE requirements.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and to facilitate compliant disposal.[2][11] 2-Chloro-5-cyclopropoxy-3-nitropyridine waste must be treated as halogenated organic waste .
Experimental Protocol for Waste Collection:
-
Container Selection:
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[1][12]
-
Clearly write the full chemical name: "Waste 2-Chloro-5-cyclopropoxy-3-nitropyridine". Avoid abbreviations or chemical formulas.[1]
-
If mixed with other solvents, list all components and their approximate percentages. Note that any mixture with a halogenated compound must be treated as halogenated waste.[1][12]
-
-
Waste Accumulation:
-
Collect all waste streams containing 2-Chloro-5-cyclopropoxy-3-nitropyridine, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, weighing paper), in the designated container.
-
Keep the waste container closed at all times, except when adding waste.[1][12]
-
Store the waste container in a well-ventilated area, such as a chemical fume hood, away from incompatible materials.[11][13] A secondary containment tray is recommended.[11]
-
-
Decontamination of Empty Containers:
-
Empty containers that held pure 2-Chloro-5-cyclopropoxy-3-nitropyridine must also be disposed of as hazardous waste.[14] Do not rinse these containers into the sanitary sewer.
-
If triple-rinsing is performed, the rinsate must be collected as halogenated organic waste.
-
Disposal Pathway Decision Framework
The following diagram, generated using Graphviz, illustrates the decision-making process for the proper disposal of waste containing 2-Chloro-5-cyclopropoxy-3-nitropyridine. This workflow ensures that all waste streams are correctly categorized and handled according to regulatory standards.
Caption: Disposal Decision Workflow
Final Disposal Procedures
The final step in the responsible management of 2-Chloro-5-cyclopropoxy-3-nitropyridine waste is its transfer to a licensed hazardous waste disposal company.
Procedural Steps:
-
Container Sealing and Inspection:
-
Scheduling Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a waste pickup.
-
Provide them with the completed hazardous waste label information.
-
-
Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.
-
Approved Disposal Method: The primary and most environmentally sound method for the disposal of halogenated organic compounds is incineration at a high-temperature facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (such as HCl).[15] Landfilling of halogenated organic compounds is generally prohibited.[3]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert:
-
Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
If the spill is large or involves a significant release of dust, activate the fire alarm and contact your institution's emergency response team.
-
-
Control and Contain:
-
Decontaminate:
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
-
Report:
-
Report the incident to your supervisor and your institution's EHS office, regardless of the size of the spill.
-
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 2-Chloro-5-cyclopropoxy-3-nitropyridine, thereby upholding their commitment to laboratory safety and environmental stewardship.
References
- Halogenated Organic Liquids - Standard Oper
- Organic Solvent Waste Disposal. Safety & Risk Services.
- Degradation of Pyridines in the Environment.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- 7.2 Organic Solvents. Environment, Health and Safety.
- 8.1 Organic solvent waste. Kemicentrum.
- Material Safety D
- 2-Chloro-5-nitropyridine Safety D
- SAFETY D
- 2-Chloro-5-(chloromethyl)pyridine. Santa Cruz Biotechnology.
- 2-Chloro-5-propylpyrimidine. Synquest Labs.
- SAFETY D
- 2-Chloro-5-cyclopropoxy-3-nitropyridine. ChemScene.
- SAFETY D
- SAFETY D
- 2-Chloro-5-(trichloromethyl)pyridine. Apollo Scientific.
- Material Safety Data Sheet - 2-Chloro-3-nitropyridine, 99+%. Cole-Parmer.
- 2-Amino-5-chloro-3-nitropyridine - Safety D
- Material Safety Data Sheet - 2-Chloro-6-methoxy-3-nitropyridine, 97%. Cole-Parmer.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Recycling & Disposal.
- Exploring the Biological Activity of Nitropyridine Deriv
- Standard Oper
- Disposing of chemical waste according to regul
- 2-Chloro-5-nitropyridine. PubChem.
- Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH.
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
- Appendix K - Incompatible Chemicals. Environment, Health and Safety.
- Incompatible Chemicals. Risk Management and Safety.
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-5-chloro-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. Recycling & Disposal - Chlorinated Solvents [chlorinated-solvents.eu]
- 15. capotchem.com [capotchem.com]
Personal protective equipment for handling 2-Chloro-5-cyclopropoxy-3-nitropyridine
[1]
CAS: 1243350-30-2 | Formula: C₈H₇ClN₂O₃ | MW: 214.61 g/mol [1][3]
Executive Hazard Assessment
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be limited, its structural pharmacophore—a chloronitropyridine —dictates a strict safety profile.[1]
These compounds are electrophiles .[1] The 2-chloro position, activated by the electron-withdrawing 3-nitro group, makes this molecule highly reactive toward nucleophiles (including biological proteins).[1] This creates a high potential for skin sensitization and mucous membrane irritation .[1] Furthermore, the nitro group introduces potential energetic instability under thermal stress.[1]
Core Hazard Classifications (Inferred & Applied):
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient.[1] The following matrix defines the minimum protection standards for handling this compound in milligram-to-gram quantities.
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | N95/P100 Respirator (Powder handling) or Fume Hood (Solubilized) | Prevents inhalation of fine particulates.[1] The cyclopropoxy group adds lipophilicity, increasing potential bioavailability via inhalation.[1] |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11 mm thick) | The outer glove protects against incidental contact; the inner glove acts as a barrier during doffing.[1] Change immediately upon splash. |
| Ocular | Chemical Safety Goggles | Side-shielded safety glasses are inadequate for powders that can drift or sublime.[1] Goggles seal the eye environment.[1] |
| Body | Tyvek® Lab Coat (or equivalent impervious apron) | Cotton coats absorb chemicals.[1] Non-woven Tyvek prevents solid particulates from embedding in clothing fibers.[1] |
| Engineering | Class II Biological Safety Cabinet or Chemical Fume Hood | All open-vessel manipulations must occur under negative pressure to capture airborne dust.[1] |
Operational Handling Protocols
A. Storage & Stability[1][3][4][5][7]
-
Temperature: Store at 2–8°C .
-
Atmosphere: Hygroscopic potential.[1] Store under Argon or Nitrogen blanket.[1]
-
Container: Amber glass with PTFE-lined cap.[1] Avoid metal spatulas if possible (use porcelain or PTFE-coated) to prevent trace metal contamination or catalytic decomposition.[1]
B. Weighing & Transfer Workflow
-
Static Control: Use an ionizing fan or anti-static gun during weighing.[1] Nitro-aromatics can be static-prone, leading to "flying powder" and contamination.[1]
-
Solvent Selection: Dissolve immediately after weighing to reduce dust hazard.[1] Compatible with DCM, DMSO, and Ethyl Acetate.[1] Avoid strong aqueous bases which may hydrolyze the chloride.[1]
C. Reaction Safety (The Risk)
When using this compound as an electrophile:
-
Exotherm Management: The displacement of the chloride is exothermic.[1] Add nucleophiles slowly at 0°C .
-
Monitoring: Monitor reaction progress via LC-MS to avoid accumulation of unreacted nitro-intermediates, which can be unstable during workup.
Visualized Workflows
Workflow 1: Safe Weighing & Solubilization
This diagram outlines the logical flow to minimize exposure during the most critical phase: handling the dry solid.[1]
Caption: Step-by-step protocol for transitioning the compound from cold storage to solution, prioritizing moisture control and dust containment.
Workflow 2: Spill Response Decision Tree
Immediate actions taken during a spill determine the safety outcome.[1]
Caption: Decision logic for containing spills. Note the specific instruction to dampen dry powder to prevent airborne dispersion.[1]
Disposal & Decontamination[1][2]
Waste Categorization
-
Primary Stream: Halogenated Organic Waste.[1]
-
Tagging: Must be labeled "Toxic" and "Contact Sensitizer" .[1]
-
Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid) or strong reducing agents in the waste container to prevent thermal runaway.[1]
Decontamination Solution
For cleaning bench surfaces or glassware:
-
Solution: 5% Sodium Hydroxide (NaOH) in 50% Methanol/Water.
-
Mechanism: The hydroxide ion attacks the electrophilic carbon (C-Cl bond), hydrolyzing the compound into the less reactive 2-hydroxy derivative (2-hydroxy-5-cyclopropoxy-3-nitropyridine).[1]
-
Procedure: Spray surface, allow to sit for 10 minutes, then wipe with water.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
